Methyl 5-amino-4-methylpyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-4-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFHIKCAHDQBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868551-99-9 | |
| Record name | methyl 5-amino-4-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate
Foreword
Methyl 5-amino-4-methylpyridine-2-carboxylate is a key heterocyclic building block in contemporary drug discovery and development. Its substituted pyridine scaffold is a prevalent motif in a wide array of biologically active molecules, serving as a versatile intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to this valuable compound. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability. Every protocol herein is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Strategic Overview of the Synthetic Approach
The synthesis of this compound is most effectively approached through a multi-step sequence commencing with a commercially available starting material. The presented strategy prioritizes regioselectivity and high-yielding transformations, critical considerations for efficient chemical synthesis. The core of this approach involves the construction of a suitably functionalized pyridine ring, followed by a series of functional group interconversions to arrive at the target molecule.
The logically devised synthetic pathway can be dissected into five key stages:
-
Nitration: Introduction of a nitro group at the 5-position of a 4-methylpyridine precursor.
-
Chlorination: Conversion of a hydroxyl or amino group at the 2-position to a chloro group, a versatile handle for subsequent nucleophilic substitution.
-
Cyanation: Displacement of the chloro group with a cyanide moiety, which will ultimately become the carboxylic acid functionality.
-
Hydrolysis and Reduction: Conversion of the nitrile to a carboxylic acid and reduction of the nitro group to the desired amine.
-
Esterification: Formation of the final methyl ester.
This strategic sequence is depicted in the workflow diagram below, providing a high-level overview of the synthetic journey.
Caption: A high-level overview of the synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-methyl-5-nitropyridine
The successful synthesis of the target molecule hinges on the efficient preparation of the key intermediate, 2-chloro-4-methyl-5-nitropyridine. This intermediate provides the necessary functionalities for the subsequent cyanation and reduction steps.
Step 1.1: Nitration of 2-Amino-4-methylpyridine
The initial step involves the regioselective nitration of commercially available 2-amino-4-methylpyridine. The amino group at the 2-position and the methyl group at the 4-position direct the incoming nitro group to the 5-position.
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add concentrated sulfuric acid.
-
Under vigorous stirring, slowly add 2-amino-4-methylpyridine, maintaining the temperature between 5-10°C using an ice bath.[1]
-
Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.[1]
-
After the addition is complete, warm the reaction mixture in a water bath to approximately 60°C and maintain for about 15 hours, or until the cessation of gas evolution.[1]
-
Pour the reaction mixture onto ice and neutralize with ammonia to a pH of 5.0-5.5 to precipitate the crude product, a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.[1]
-
The desired 2-amino-5-nitro-4-methylpyridine can be purified by recrystallization or by dissolving the mixture in dilute hydrochloric acid, filtering to remove impurities, and then neutralizing the filtrate to a pH of 4-5 to selectively precipitate the desired isomer.[1]
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 2-Amino-4-methylpyridine | 1.0 eq | Starting Material |
| Concentrated Sulfuric Acid | Solvent/Catalyst | Protonates the pyridine nitrogen and facilitates nitration |
| Fuming Nitric Acid | 1.1 eq | Nitrating Agent |
Step 1.2: Hydrolysis of 2-Amino-4-methyl-5-nitropyridine to 2-Hydroxy-4-methyl-5-nitropyridine
The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Experimental Protocol:
-
Dissolve the purified 2-amino-5-nitro-4-methylpyridine in dilute sulfuric acid and cool the solution to 0-2°C.[1]
-
Add ice to the solution and, while stirring vigorously, add a solution of sodium nitrite dropwise, maintaining the temperature at approximately 0°C.[1]
-
After the addition is complete, continue stirring at around 5°C for 30 minutes.
-
The resulting solution containing 2-hydroxy-5-nitro-4-methylpyridine is used directly in the next step.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 2-Amino-5-nitro-4-methylpyridine | 1.0 eq | Starting Material |
| Dilute Sulfuric Acid | Solvent | Diazotization Medium |
| Sodium Nitrite | 1.1 eq | Diazotizing Agent |
Step 1.3: Chlorination of 2-Hydroxy-4-methyl-5-nitropyridine
The hydroxyl group is then displaced by a chlorine atom using a suitable chlorinating agent to yield the key intermediate, 2-chloro-4-methyl-5-nitropyridine.
Experimental Protocol:
-
To the solution of 2-hydroxy-5-nitro-4-methylpyridine, add phosphorus pentachloride and phosphorus trichloride (acting as both chlorinating agent and solvent).[1]
-
Heat the reaction mixture to 110°C for 3 hours.[1]
-
After the reaction is complete, remove the excess phosphorus trichloride by vacuum distillation.
-
Pour the residue into water to precipitate the crude 2-chloro-4-methyl-5-nitropyridine as a light yellow solid.[1]
-
Filter the solid and wash with water to obtain the desired product.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 2-Hydroxy-5-nitro-4-methylpyridine | 1.0 eq | Starting Material |
| Phosphorus Pentachloride | Excess | Chlorinating Agent |
| Phosphorus Trichloride | Solvent/Chlorinating Agent | Reaction Medium |
Part 2: Elaboration to this compound
With the key intermediate in hand, the subsequent steps focus on introducing the carboxylate functionality and reducing the nitro group to the final amine.
Step 2.1: Cyanation of 2-Chloro-4-methyl-5-nitropyridine
The chloro group is displaced by a cyanide group. Palladium-catalyzed cyanation reactions are often effective for this transformation.
Caption: A simplified diagram illustrating the key steps in a palladium-catalyzed cyanation reaction.
Experimental Protocol:
-
In a round-bottom flask, combine 2-chloro-4-methyl-5-nitropyridine, zinc cyanide, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).[2]
-
Add a degassed polar aprotic solvent such as N,N-dimethylformamide (DMF).[2]
-
Heat the reaction mixture to around 80°C and monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction, dilute with a suitable organic solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-cyano-4-methyl-5-nitropyridine.[2]
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 2-Chloro-4-methyl-5-nitropyridine | 1.0 eq | Starting Material |
| Zinc Cyanide | 1.2-1.5 eq | Cyanide Source |
| Pd(PPh₃)₄ | 0.05 eq | Catalyst |
| DMF | Solvent | Reaction Medium |
Step 2.2: Hydrolysis of the Nitrile and Reduction of the Nitro Group
The nitrile and nitro groups can be converted to the carboxylic acid and amine functionalities, respectively. This can be achieved in a single step under acidic hydrolysis and reduction conditions.
Experimental Protocol:
-
Suspend 2-cyano-4-methyl-5-nitropyridine in a mixture of concentrated hydrochloric acid and water.[3]
-
Add a reducing agent such as iron powder or tin(II) chloride.
-
Heat the reaction mixture to reflux and monitor by TLC until both the nitrile and nitro groups have reacted.
-
Cool the reaction mixture and adjust the pH to near neutral to precipitate the crude 5-amino-4-methylpicolinic acid.
-
Filter the solid and wash with cold water. The crude product can be purified by recrystallization.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 2-Cyano-4-methyl-5-nitropyridine | 1.0 eq | Starting Material |
| Concentrated HCl/Water | Solvent/Catalyst | Hydrolysis Medium |
| Iron Powder | Excess | Reducing Agent |
Step 2.3: Esterification of 5-Amino-4-methylpicolinic Acid
The final step is the esterification of the carboxylic acid to the methyl ester. A common and effective method is the Fischer esterification.[4]
Experimental Protocol:
-
Suspend 5-amino-4-methylpicolinic acid in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize the excess acid with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 5-Amino-4-methylpicolinic Acid | 1.0 eq | Starting Material |
| Methanol | Solvent/Reagent | Esterifying Agent |
| Concentrated H₂SO₄ | Catalyst | Acid Catalyst |
Conclusion
This in-depth technical guide outlines a comprehensive and scientifically sound synthetic route to this compound. By breaking down the synthesis into logical and manageable steps, and by providing detailed experimental protocols, this document serves as a valuable resource for researchers and scientists in the field of drug development. The causality behind each experimental choice has been explained to provide a deeper understanding of the chemical transformations involved. The successful execution of this synthesis will provide access to a key building block for the creation of novel and potentially life-saving therapeutics.
References
An In-depth Technical Guide to Methyl 5-amino-4-methylpyridine-2-carboxylate
Foreword: Methyl 5-amino-4-methylpyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring an amino group, a methyl group, and a methyl ester on a pyridine scaffold, presents a versatile platform for the synthesis of novel bioactive compounds. Despite its potential, comprehensive experimental data for this specific molecule is not extensively documented in publicly accessible literature. This guide, therefore, serves as a technical resource for researchers and drug development professionals by providing a consolidated overview of its predicted chemical properties, plausible synthetic routes, expected reactivity, and potential applications. The insights presented herein are derived from a comparative analysis of structurally related analogues and foundational principles of organic chemistry.
Physicochemical Properties: A Comparative Estimation
Direct experimental data for this compound is limited. However, we can infer its key physicochemical properties by examining its constituent parts and comparing it to analogous structures for which data is available.
| Property | Estimated Value | Basis for Estimation and Key Insights |
| Molecular Formula | C₈H₁₀N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 166.18 g/mol | Calculated from the molecular formula. |
| CAS Number | 868551-99-9 | This identifier confirms the compound's existence in chemical databases[1]. |
| Appearance | Likely a solid at room temperature | Inferred from related aminopyridine esters and carboxylic acids which are typically solids. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | The ester and aromatic nature suggest solubility in common organic solvents. Basicity of the amino group and pyridine nitrogen may afford some aqueous solubility under acidic conditions. |
| Melting Point | Not available | Experimental determination is required. For comparison, the related compound 2-amino-5-methylpyridine has a melting point of 76-77 °C. |
| Boiling Point | Not available | Likely to be high due to the polar functional groups and aromatic ring; vacuum distillation would be necessary to avoid decomposition. |
| pKa | Not available | The pyridine nitrogen will be basic, and the amino group will also have a characteristic pKa. The exact values are influenced by the electronic effects of the other substituents. |
Note: The values in this table, unless otherwise cited, are estimations and should be confirmed through experimental analysis.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical approach would involve the construction of the substituted pyridine ring followed by the introduction and modification of the required functional groups. One such hypothetical route could start from a suitable 4-methylpyridine derivative.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol and Rationale
-
Nitration of 2-Chloro-4-methylpyridine: The starting material, 2-chloro-4-methylpyridine, is subjected to nitration. The methyl group is an ortho-, para- director, and the chloro group is also an ortho-, para- director. The directing effects would favor the introduction of the nitro group at the 3- or 5-position. Steric hindrance from the adjacent methyl group may favor nitration at the 5-position.
-
Cyanation: The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. Reaction with a cyanide salt, such as sodium or potassium cyanide, would displace the chloride to introduce the nitrile functionality.
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This step is a standard transformation in organic synthesis.
-
Esterification: The resulting carboxylic acid is then converted to its methyl ester. This can be achieved through Fischer esterification by reacting the acid with methanol in the presence of a catalytic amount of a strong acid.
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This can be accomplished through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like tin(II) chloride in acidic medium.
This proposed pathway is based on a similar synthetic strategy for methyl 5-amino-3-methylpicolinate, which also involves a multi-step process including nitration, cyanation, hydrolysis, esterification, and reduction[2].
Predicted Reactivity
The reactivity of this compound is governed by its three key functional groups: the amino group, the methyl ester, and the pyridine ring itself.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of other functional groups.
-
-
Methyl Ester: The ester group can be:
-
Hydrolyzed: Converted back to the carboxylic acid under acidic or basic conditions.
-
Amidated: Reacted with amines to form amides.
-
Reduced: Reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.
-
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of the electron-donating amino and methyl groups will activate the ring towards electrophilic aromatic substitution, while the electron-withdrawing carboxylate group will have a deactivating effect. The pyridine nitrogen can also be alkylated or oxidized. The reactivity of aminopyridines can be complex, with the pyridine ring being susceptible to nucleophilic substitution at positions 2, 4, and 6[3].
Potential Applications in Drug Discovery
Substituted aminopyridines are a well-established class of compounds in medicinal chemistry, with applications ranging from neurological disorders to infectious diseases.
-
Scaffold for Bioactive Molecules: The structure of this compound makes it an attractive starting point for the synthesis of more complex molecules. The functional groups provide handles for diversification, allowing for the creation of libraries of compounds for screening against various biological targets. Aminopyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antiviral, and antitumor effects[3][4].
-
Enzyme Inhibitors: Structurally similar molecules, such as 2-amino-4-methylpyridine analogues, have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes[5]. The scaffold of this compound could be similarly explored for the development of novel enzyme inhibitors.
-
Intermediates in Pharmaceutical Synthesis: Aminopyridine carboxylic acids and their esters are valuable intermediates in the synthesis of pharmaceuticals[6]. For instance, 4-aminopyridine is used to manage symptoms of multiple sclerosis[7]. The title compound could serve as a key building block in the synthesis of new drug candidates.
Predicted Spectroscopic Data
While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the structure and data from analogous compounds.
¹H NMR
-
Aromatic Protons: Two singlets are expected in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring.
-
Methyl Ester Protons: A singlet integrating to three protons is expected for the -OCH₃ group, likely in the range of 3.8-4.0 ppm.
-
Methyl Group Protons: A singlet integrating to three protons for the methyl group on the pyridine ring, likely around 2.2-2.5 ppm.
-
Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.
For comparison, the ¹H NMR spectrum of 2-amino-5-methylpyridine shows signals for the aromatic protons and the methyl group[8]. Similarly, 4-methylpyridin-2-amine also displays characteristic peaks for its aromatic and methyl protons[9].
¹³C NMR
-
Aromatic Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The chemical shifts will be influenced by the attached functional groups.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, typically around 165-175 ppm.
-
Methyl Ester Carbon: A signal for the -OCH₃ carbon, likely in the range of 50-55 ppm.
-
Methyl Group Carbon: A signal for the methyl group carbon, likely in the upfield region around 15-20 ppm.
IR Spectroscopy
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=C and C=N Stretching: Bands in the 1500-1600 cm⁻¹ region characteristic of the pyridine ring.
-
C-H Stretching: Aromatic and aliphatic C-H stretching bands will also be present.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the hazard information for a related compound, Methyl 4-aminopyridine-2-carboxylate, the following precautions should be taken[10]:
-
Toxicity: May be harmful if swallowed, causing skin irritation and serious eye irritation. May also cause respiratory irritation[10].
-
Handling: Should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a chemical entity with considerable potential as a building block in the development of new pharmaceuticals and other functional materials. While direct experimental data is sparse, a comprehensive understanding of its likely properties, synthesis, and reactivity can be constructed through careful analysis of its structure and comparison with well-documented analogues. This technical guide provides a foundational resource for researchers, enabling them to approach the synthesis and application of this compound with a solid theoretical and practical framework. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
References
- 1. 868551-99-9|Methyl 5-amino-4-methylpicolinate|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
- 10. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 5-amino-4-methylpyridine-2-carboxylate
Molecular Structure and Spectroscopic Framework
The structural integrity of a compound is the foundation of its function. For Methyl 5-amino-4-methylpyridine-2-carboxylate, the arrangement of substituents on the pyridine ring creates a distinct electronic environment, which is directly interrogated by various spectroscopic techniques. The following diagram illustrates the molecular structure with standardized numbering for unambiguous spectral assignment.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of the title compound is expected to show five distinct signals, corresponding to the two aromatic protons, the amine protons, and the two different methyl group protons.
Predicted ¹H NMR Data and Interpretation
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~7.8 - 8.0 | Singlet (s) | 1H | H6 | The proton at the C6 position is adjacent to the ring nitrogen, which is strongly electron-withdrawing. This deshielding effect results in a significant downfield shift. This is a characteristic feature of protons alpha to the nitrogen in a pyridine ring.[3][4] |
| ~6.5 - 6.7 | Singlet (s) | 1H | H3 | The proton at the C3 position is influenced by the electron-donating amino group at C5 and the electron-withdrawing carboxylate at C2. The net effect is a significant upfield shift relative to H6. |
| ~4.5 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature. |
| ~3.8 - 3.9 | Singlet (s) | 3H | -COOCH₃ | The protons of the methyl ester group are in a predictable chemical environment and typically appear as a sharp singlet in this region. |
| ~2.2 - 2.4 | Singlet (s) | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring are shielded compared to the aromatic protons and appear as a singlet further upfield. Their position is typical for methylpyridines.[5] |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile amine protons.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is used, typically with 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and electronic environment of carbon atoms. For this compound, eight distinct carbon signals are predicted.
Predicted ¹³C NMR Data and Interpretation
| Predicted δ (ppm) | Assignment | Rationale & Comparative Insights |
| ~166 - 168 | C7 (C=O) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, a characteristic feature of carboxylic acid derivatives.[6] |
| ~155 - 158 | C2 | This carbon is bonded to the ring nitrogen and the ester group, both of which are electron-withdrawing, causing a strong downfield shift. |
| ~150 - 153 | C5 | The carbon atom attached to the electron-donating amino group is shifted downfield due to the direct attachment of nitrogen, but less so than carbons adjacent to the ring nitrogen. |
| ~148 - 150 | C6 | As the carbon alpha to the ring nitrogen, C6 is significantly deshielded and appears downfield. |
| ~125 - 128 | C4 | The chemical shift of this carbon is influenced by the attached methyl group and the adjacent amino group. |
| ~108 - 112 | C3 | This carbon is positioned between two substituents and its chemical shift reflects the combined electronic effects. |
| ~52 - 54 | -COOCH₃ | The methyl carbon of the ester group is found in the typical upfield region for sp³ hybridized carbons bonded to an oxygen atom. |
| ~17 - 20 | Ar-CH₃ | The carbon of the methyl group attached to the pyridine ring is found in the aliphatic region, typically upfield.[7] |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 75 or 125 MHz for carbon) is used.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to ensure that each unique carbon appears as a singlet. A larger number of scans (several hundred to thousands) is necessary due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of a primary amine group is expected to give two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes.[8] |
| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | These absorptions are characteristic of C-H bonds on the pyridine ring. |
| 2990 - 2850 | C-H Stretch | Aliphatic (-CH₃) | These bands correspond to the stretching vibrations of the C-H bonds in the two methyl groups. |
| ~1725 | C=O Stretch | Ester | A strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group. |
| 1620 - 1580 | C=C and C=N Stretch | Aromatic Ring | These vibrations are characteristic of the pyridine ring system and are often seen as a pair of bands.[9] |
| 1300 - 1200 | C-O Stretch | Ester | This band corresponds to the stretching of the C-O single bond of the ester functional group. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is taken first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrum Analysis
-
Molecular Ion (M⁺): The primary peak expected is the molecular ion peak. For a molecule with the formula C₈H₁₀N₂O₂, the exact mass will be at m/z 166.18.[2] Given the presence of two nitrogen atoms, this peak will adhere to the Nitrogen Rule (an even molecular weight for an even number of nitrogens).
-
Major Fragmentation Pathways:
-
Loss of a methoxy radical (•OCH₃): A significant fragment may be observed at m/z 135, corresponding to the loss of the methoxy portion of the ester.
-
Loss of the carbomethoxy group (•COOCH₃): A fragment at m/z 107 could result from the cleavage of the entire ester group.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Integrated Spectroscopic Workflow
The definitive characterization of a novel or synthesized compound relies not on a single technique, but on the synergistic integration of data from multiple spectroscopic methods. The workflow below illustrates this best-practice approach.
Caption: A workflow for definitive structural elucidation.
Conclusion
The spectroscopic characterization of this compound can be robustly achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the key spectral features of the molecule. The predicted ¹H NMR shows two distinct aromatic singlets and three upfield singlets for the different methyl and amine groups. The ¹³C NMR is expected to display eight unique signals, including a characteristic downfield ester carbonyl peak. The IR spectrum should be dominated by strong absorptions from the N-H and C=O stretching vibrations. Finally, mass spectrometry will confirm the molecular weight of 166.18 g/mol and show characteristic fragmentation patterns. Together, these data points provide a unique spectroscopic fingerprint, enabling unambiguous confirmation of the compound's structure for research and development applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
An In-depth Technical Guide to Methyl 5-amino-4-methylpyridine-2-carboxylate: A Key Building Block in Targeted Protein Degradation
Foreword
In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. This has led to the rise of novel therapeutic modalities, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The design and synthesis of effective PROTACs depend on a modular construction, utilizing a diverse toolkit of chemical building blocks. Methyl 5-amino-4-methylpyridine-2-carboxylate (CAS No. 868551-99-9), also known as Methyl 5-amino-4-methylpicolinate, has emerged as a critical component in this toolkit, valued for its structural features that facilitate its incorporation into these complex therapeutic agents. This guide provides an in-depth technical overview of its synthesis, properties, and core applications for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Profile
This compound is a substituted pyridine derivative. The pyridine ring provides a rigid scaffold, while the amino and methyl ester functionalities offer versatile points for chemical modification, making it an ideal building block for PROTAC synthesis.[1]
| Property | Value | Source(s) |
| CAS Number | 868551-99-9 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A (General Observation) |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature | [1] |
| Synonyms | Methyl 5-amino-4-methylpicolinate | N/A (Common Alternate Name) |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be logically broken down into three key stages: nitration of the pyridine ring, reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Rationale Behind Experimental Choices
-
Nitration: The nitration of the pyridine ring is a classic electrophilic aromatic substitution. The use of a strong acid mixture (sulfuric and nitric acid) is standard. The position of nitration (C5) is directed by the existing substituents on the pyridine ring.
-
Reduction: The reduction of the nitro group to a primary amine is a crucial step. Several methods are effective, including catalytic hydrogenation (H₂ over Pd/C) which is known for its high efficiency and clean reaction profile, or the use of reducing metals like iron in an acidic medium, a common and cost-effective industrial method.
-
Esterification: The final step is a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst (like sulfuric acid) to form the methyl ester. This is a reversible reaction, and using an excess of methanol can drive the equilibrium towards the product.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure adapted from standard methods for analogous compounds. Researchers should conduct their own optimization and safety assessments.
Step 1: Synthesis of 4-Methyl-5-nitropicolinic Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 volumes) to 0-5 °C in an ice-salt bath.
-
Slowly add 4-methylpicolinic acid (1.0 equivalent) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes), pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the picolinic acid derivative over 1-2 hours, maintaining the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH of the resulting solution to 3-4 with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-5-nitropicolinic acid.
Step 2: Synthesis of 5-Amino-4-methylpicolinic Acid
-
To a stirred suspension of iron powder (5.0 equivalents) in water (10 volumes), add a catalytic amount of sulfuric acid.
-
Heat the mixture to 80-90 °C and then add 4-methyl-5-nitropicolinic acid (1.0 equivalent) portion-wise, maintaining the temperature.
-
After the addition is complete, continue stirring at 90-100 °C for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and filter through celite to remove the iron salts.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-amino-4-methylpicolinic acid.
Step 3: Synthesis of this compound
-
Suspend 5-amino-4-methylpicolinic acid (1.0 equivalent) in methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain this compound.
Application in Targeted Protein Degradation (TPD)
The primary application of this compound is as a foundational building block in the synthesis of PROTACs.
The Role of PROTACs in Drug Discovery
PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This approach offers several advantages over traditional inhibitors, including the ability to target "undruggable" proteins and a catalytic mode of action.
Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).
Utility of this compound in PROTAC Synthesis
This molecule serves as a versatile scaffold for constructing the linker component of a PROTAC. The amino group can be readily acylated or alkylated to attach it to either the POI-binding ligand or the E3 ligase-binding ligand. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another reactive handle for amide bond formation. The pyridine ring itself can be part of the linker, offering a degree of rigidity that can be crucial for optimizing the formation of the ternary complex between the POI and the E3 ligase.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, the 1H and 13C NMR spectra can be predicted based on the analysis of structurally similar compounds. These predictions are invaluable for reaction monitoring and product characterization.
Predicted 1H NMR Spectrum
-
Pyridine Protons (2H): Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.
-
Amino Protons (2H): A broad singlet (δ 4.0-6.0 ppm), the chemical shift of which can be highly dependent on the solvent and concentration.
-
Methyl Ester Protons (3H): A sharp singlet (δ 3.8-4.0 ppm).
-
Pyridine Methyl Protons (3H): A sharp singlet (δ 2.0-2.5 ppm).
Predicted 13C NMR Spectrum
-
Carbonyl Carbon (C=O): A signal in the downfield region (δ 165-175 ppm).
-
Pyridine Ring Carbons (5C): Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitrogen and the ester group would be the most downfield.
-
Methyl Ester Carbon (O-CH₃): A signal around δ 50-55 ppm.
-
Pyridine Methyl Carbon (CH₃): A signal in the upfield region (δ 15-25 ppm).
Safety and Handling
Note: The following information is based on safety data sheets for structurally related aminopyridine derivatives. A specific SDS for CAS 868551-99-9 should be consulted when available.
This compound should be handled by trained professionals in a well-ventilated laboratory environment, preferably within a chemical fume hood.
-
Hazards: Compounds in this class can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] They may cause skin and serious eye irritation, as well as respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[2][3]
-
Handling: Avoid creating dust or aerosols. Keep away from heat, sparks, and open flames.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its straightforward, albeit multi-step, synthesis and strategically placed functional groups make it an attractive component for the construction of PROTACs and other complex molecular architectures. As the quest for novel therapeutics continues, the importance of such well-defined chemical scaffolds will undoubtedly grow, enabling the development of the next generation of precision medicines.
References
The Strategic Utility of Methyl 5-amino-4-methylpyridine-2-carboxylate in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for Targeted Therapeutics
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both versatility and precision is paramount. Methyl 5-amino-4-methylpyridine-2-carboxylate, a substituted pyridine derivative, has emerged as a crucial building block for the synthesis of sophisticated therapeutic agents. Its strategic placement of functional groups—an amino group for nucleophilic substitution, a methyl ester for amide bond formation, and a pyridine ring as a core pharmacophore—renders it an invaluable asset for medicinal chemists. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors and the burgeoning field of targeted protein degradation.
Physicochemical Properties and Chemical Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 868551-99-9 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
The pyridine core of this molecule is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its electron-deficient nature allows it to participate in various chemical transformations, making it a versatile starting material for the synthesis of diverse compound libraries.[3]
Core Application I: A Scaffold for Novel Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[6][7] The aminopyridine scaffold, a key feature of this compound, is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[8]
Focus on the NEK Kinase Family: A Promising Oncological Target
The "Never in Mitosis A" (NIMA)-related kinases (NEK kinases) are a family of serine/threonine kinases that are critical regulators of the cell cycle.[4][5] Several members of the NEK family, particularly NEK2, are overexpressed in a wide range of human cancers and their elevated expression often correlates with poor prognosis.[3][7] This makes the NEK kinases highly attractive targets for the development of novel anti-cancer therapies.[6]
dot graph "NEK2_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_G2_M" { label="G2/M Transition"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Cancer" { label="Cancer Progression"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Inhibition" { label="Therapeutic Intervention"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
} } NEK2 signaling in cell cycle and cancer, and therapeutic inhibition.
Synthetic Strategy for a Hypothetical NEK2 Inhibitor
The structure of this compound provides a clear and logical starting point for the synthesis of potent and selective NEK2 inhibitors. The following is a proposed, field-proven workflow.
Objective: To synthesize a novel NEK2 inhibitor by leveraging the functional handles of this compound.
Methodology:
-
Amide Bond Formation: The methyl ester at the C2 position is readily converted to a diverse range of amides through reaction with various primary or secondary amines. This allows for the exploration of the chemical space around the ATP-binding site of NEK2 to optimize potency and selectivity.
-
Suzuki or Buchwald-Hartwig Cross-Coupling: The amino group at the C5 position can be transformed into a leaving group (e.g., a halide or triflate) to enable palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl or heteroaryl moieties, which can occupy hydrophobic pockets within the kinase domain.
Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted Aminopyridine Amide
-
Step 1: Amidation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or THF, add the desired amine (1.2 eq).
-
Add a coupling agent such as HATU (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the desired amide.
-
-
Step 2: Halogenation of the Amino Group
-
Convert the amino group of the synthesized amide to a bromide using a Sandmeyer-type reaction.
-
Dissolve the amide in an aqueous solution of HBr and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Add a solution of copper(I) bromide to the diazonium salt solution to facilitate the substitution of the diazonium group with bromide.
-
Isolate and purify the bromo-pyridine derivative.
-
-
Step 3: Suzuki Coupling
-
Combine the bromo-pyridine derivative (1.0 eq), a desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the final product by column chromatography to obtain the target NEK2 inhibitor.
-
dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Methyl 5-amino-4-\nmethylpyridine-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amidation [label="Amidation with R1-NH2", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="Amide Intermediate"]; Halogenation [label="Halogenation (e.g., Sandmeyer)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate2 [label="Bromo-Pyridine Intermediate"]; Coupling [label="Suzuki Coupling with\nAr-B(OH)2", shape=ellipse, fillcolor="#FBBC05"]; FinalProduct [label="Final NEK2 Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Amidation; Amidation -> Intermediate1; Intermediate1 -> Halogenation; Halogenation -> Intermediate2; Intermediate2 -> Coupling; Coupling -> FinalProduct; } Synthetic workflow for a hypothetical NEK2 inhibitor.
Core Application II: A Building Block for Targeted Protein Degradation
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[9][10] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[12]
This compound is explicitly categorized as a "Protein Degrader Building Block," highlighting its intended use in the synthesis of such molecules.[1] Its structure is well-suited for incorporation into the linker or as a scaffold to which the POI and E3 ligase ligands are attached.
Designing a PROTAC for NEK2 Degradation
Building upon the synthesized NEK2 inhibitor, a PROTAC can be designed to target NEK2 for degradation.
Conceptual Framework:
-
Warhead: The synthesized NEK2 inhibitor serves as the "warhead" that binds to NEK2.
-
E3 Ligase Ligand: A known E3 ligase ligand, such as derivatives of thalidomide or pomalidomide (which bind to the Cereblon E3 ligase) or VHL ligands, is chosen.[][12]
-
Linker: A flexible linker, often composed of polyethylene glycol (PEG) chains or alkyl chains of varying lengths, is used to connect the warhead and the E3 ligase ligand. The linker's length and composition are critical for optimal ternary complex formation (PROTAC-POI-E3 ligase).
dot graph "PROTAC_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Components" { label="PROTAC Components"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Warhead [label="Warhead\n(NEK2 Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Linker", shape=ellipse]; E3_Ligand [label="E3 Ligase Ligand\n(e.g., Thalidomide derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Warhead -> Linker [dir=none]; Linker -> E3_Ligand [dir=none]; }
subgraph "cluster_Cellular_Process" { label="Cellular Degradation Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; PROTAC [label="PROTAC", fillcolor="#34A853", fontcolor="#FFFFFF"]; NEK2_Protein [label="NEK2 Protein (POI)"]; E3_Ligase [label="E3 Ubiquitin Ligase"]; Ternary_Complex [label="Ternary Complex\n(PROTAC-NEK2-E3 Ligase)"]; Ubiquitination [label="Ubiquitination"]; Proteasome [label="Proteasome"]; Degradation [label="NEK2 Degradation"];
} } Mechanism of action for a NEK2-targeting PROTAC.
Synthetic Protocol: Attaching a Linker for PROTAC Synthesis
-
Objective: To modify the previously synthesized NEK2 inhibitor with a linker containing a reactive handle for subsequent attachment of an E3 ligase ligand.
-
Methodology:
-
Modify the amidation step in the inhibitor synthesis to use an amine that contains a protected functional group (e.g., a Boc-protected amine on an alkyl chain).
-
After the synthesis of the NEK2 inhibitor is complete, deprotect the functional group on the linker.
-
Couple the deprotected linker to a commercially available E3 ligase ligand that has a corresponding reactive handle (e.g., a carboxylic acid).
-
Detailed Experimental Steps:
-
Synthesis of Warhead with Linker Precursor:
-
In Step 1 of the inhibitor synthesis, use an amine such as N-Boc-1,4-diaminobutane in the amidation reaction.
-
Proceed with the halogenation and Suzuki coupling steps as previously described.
-
-
Deprotection of the Linker:
-
Dissolve the Boc-protected inhibitor-linker conjugate in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the amine-functionalized inhibitor-linker.
-
-
Final PROTAC Assembly:
-
Dissolve the amine-functionalized inhibitor-linker (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq) in a solvent like DMF.
-
Add a coupling agent (e.g., HATU, 1.5 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Conclusion and Future Perspectives
This compound is a strategically designed chemical intermediate with significant potential in modern drug discovery. Its utility as a scaffold for kinase inhibitors, particularly for promising oncological targets like the NEK family, is well-supported by the extensive literature on pyridine-based therapeutics. Furthermore, its explicit designation as a building block for protein degraders places it at the heart of one of the most exciting and rapidly advancing fields in pharmaceutical research. The synthetic pathways and experimental protocols outlined in this guide provide a robust framework for researchers to leverage the unique chemical attributes of this compound in the rational design and synthesis of novel, targeted therapeutics. As our understanding of complex disease biology deepens, the importance of versatile and precisely functionalized building blocks like this compound will only continue to grow.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. NEK Family Kinases: Structure, Function, and Role in Disease | MDPI [mdpi.com]
- 5. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 5-amino-4-methylpyridine-2-carboxylate in Modern Drug Discovery
Abstract: The substituted aminopyridine motif is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active agents. This guide provides an in-depth exploration of Methyl 5-amino-4-methylpyridine-2-carboxylate, a highly versatile and strategically functionalized building block for drug discovery programs. We will delve into its applications, explain the chemical rationale behind its use, and provide detailed, field-proven protocols for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold to accelerate the discovery of novel therapeutics, particularly in the realms of kinase inhibition and other targeted therapies.
Introduction: The Value Proposition of a Multi-Functional Scaffold
In the quest for novel therapeutics, the choice of starting materials and core scaffolds is a critical determinant of a program's success. An ideal building block offers not just a foundation for molecular assembly but also provides multiple, orthogonally addressable functional groups for rapid lead optimization. This compound is exemplary in this regard. Its structure features three key points for chemical modification: a nucleophilic amine, an electrophilic ester, and the pyridine ring itself, which can engage in crucial hydrogen bonding interactions with biological targets.
This trifecta of functionality allows medicinal chemists to systematically modulate a compound's physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profile (ADME), and pharmacodynamic activity (potency, selectivity). The aminopyridine core is a well-established "privileged scaffold," particularly recognized for its ability to act as a hinge-binding motif in the ATP-binding site of numerous protein kinases.[1][2]
Physicochemical & Structural Profile
A clear understanding of a building block's fundamental properties is essential before its inclusion in a synthetic campaign.
| Property | Data | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 5-Amino-4-methylpicolinic acid methyl ester | N/A |
| CAS Number | 868551-99-9 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Off-white to light brown solid | [4] |
| Purity Specification | Typically ≥97% | [3] |
| Storage | Room temperature, store in a dry place | [3] |
Core Applications in Medicinal Chemistry
The strategic arrangement of functional groups on the pyridine ring makes this compound a powerful tool for generating diverse chemical libraries and optimizing lead compounds.
A Pre-validated Scaffold for Kinase Inhibition
Protein kinases are one of the most important classes of drug targets, and competition with ATP is the most common mechanism of inhibition. The 2-aminopyridine moiety is a bioisostere for the adenine core of ATP and is exceptionally effective at forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[2] Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including MAP4K4 and MEK1.[1][2]
The diagram below illustrates a generalized binding model. The pyridine nitrogen and the exocyclic amine form two critical hydrogen bonds with the kinase hinge, anchoring the inhibitor. The rest of the molecule can then be elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions to achieve potency and selectivity.
Caption: Generalized kinase hinge-binding interactions of an aminopyridine scaffold.
A Versatile Platform for Lead Optimization
Beyond kinase inhibition, the compound serves as a generic platform for accessing diverse chemical space. The three primary modification sites allow for a modular approach to drug design, as outlined below.
Caption: Key functionalization sites on this compound.
-
Vector 1 (C5-Amino Group): The primary amine is an excellent nucleophile, readily participating in amide bond formations, reductive aminations, sulfonamide synthesis, and transition metal-catalyzed cross-coupling reactions. This position is ideal for introducing substituents that can probe deep into a binding pocket or improve physicochemical properties.
-
Vector 2 (C2-Ester Group): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further chemistry or act as a key interacting group itself.[2] Alternatively, it can be converted to an amide through direct aminolysis or a two-step hydrolysis-coupling sequence. This allows for the introduction of a wide variety of groups to interact with solvent-exposed regions of a target protein, often enhancing solubility and cell permeability.
-
Vector 3 (Pyridine Ring): While less straightforward, the pyridine ring can undergo modification, such as N-oxidation followed by substitution, or direct C-H activation/halogenation under specific conditions, providing further avenues for optimization.
Experimental Protocols
The following section provides a detailed, self-validating protocol for a common and highly useful transformation: the synthesis of an amide derivative via direct coupling with a carboxylic acid.
Protocol 4.1: Synthesis of Methyl 5-(Benzoylamino)-4-methylpyridine-2-carboxylate
This protocol details a standard amide coupling reaction using HATU, a highly efficient and widely used coupling reagent in medicinal chemistry.
Principle: The primary amine of this compound is acylated with benzoic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid formed during the reaction and maintain a basic pH.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 166.18 | 166 | 1.0 | 1.0 |
| Benzoic Acid | 122.12 | 134 | 1.1 | 1.1 |
| HATU | 380.23 | 418 | 1.1 | 1.1 |
| DIPEA | 129.24 | 388 (508 µL) | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - | - |
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of the amide product.
Step-by-Step Procedure:
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (134 mg, 1.1 mmol) and HATU (418 mg, 1.1 mmol).
-
Dissolution: Add 5 mL of anhydrous DMF to the flask. Stir the mixture for 5 minutes at room temperature until all solids are dissolved.
-
Base Addition: Add DIPEA (508 µL, 3.0 mmol) to the solution. Stir for another 2 minutes. The solution may become slightly warm.
-
Causality Insight:: Pre-activating the carboxylic acid with HATU and base before adding the amine ensures the rapid formation of the active ester, minimizing potential side reactions.
-
-
Amine Addition: Add this compound (166 mg, 1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring (Self-Validation): After 2 hours, check the reaction progress. Take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., 1:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting amine spot (visualized by UV light) and the appearance of a new, less polar product spot indicates reaction progression. Alternatively, LC-MS can be used to confirm the formation of the product mass (Expected [M+H]⁺: 271.11).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. Shake vigorously.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Causality Insight:: The bicarbonate wash removes any unreacted benzoic acid and other acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).
-
Final Characterization (Self-Validation): Combine the pure fractions and remove the solvent. Obtain a final mass and calculate the yield. Confirm the structure and purity of the final compound using ¹H NMR and LC-MS.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-validated utility in high-value target classes like protein kinases, combined with its three distinct points for chemical diversification, provides a robust platform for generating novel intellectual property and developing optimized clinical candidates. The straightforward and reliable chemistry associated with its functional groups allows for its efficient implementation in both small-scale medicinal chemistry efforts and larger-scale library synthesis campaigns.
References
- 1. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
The Strategic Synthesis of Pyridine Intermediates for Finerenone Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist, represents a significant advancement in the treatment of chronic kidney disease associated with type 2 diabetes.[1][2] Its molecular architecture, centered around a dihydronaphthyridine core, necessitates a sophisticated and efficient synthetic strategy. A pivotal component of this strategy is the construction of the substituted pyridine ring system. This guide provides an in-depth exploration of the synthesis of key pyridine intermediates, with a particular focus on a prospective route to methyl 5-amino-4-methylpyridine-2-carboxylate and its potential application. While not a commonly cited precursor in mainstream Finerenone syntheses, its structural features merit consideration as a versatile building block.
In tandem, we will detail the established and industrially relevant synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one , a well-documented intermediate in the production of Finerenone.[3][4][5] This dual-pathway analysis is intended to provide researchers and process chemists with both a validated protocol and a forward-looking perspective on novel synthetic approaches.
Part 1: A Prospective Synthetic Route to this compound
The synthesis of "this compound" is not extensively documented in the context of Finerenone. However, a plausible and chemically sound synthetic pathway can be constructed based on established methodologies for analogous pyridine derivatives.[6][7] This prospective route offers a valuable academic exercise and a potential alternative for sourcing key structural motifs.
The proposed multi-step synthesis commences from commercially available 4-methyl-2-pyridinecarbonitrile and proceeds through nitration, hydrolysis, esterification, and a final reduction of the nitro group.
Proposed Synthetic Pathway
References
- 1. prepchem.com [prepchem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reactions with Methyl 5-amino-4-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Pyridine Scaffold
Methyl 5-amino-4-methylpyridine-2-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of a nucleophilic amino group, an electron-withdrawing methyl carboxylate, and a methyl group on the pyridine core makes it a versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further accentuated by the carboxylate group, modulates the reactivity of the amino functionality, presenting unique challenges and opportunities in coupling reactions. This guide provides detailed protocols and expert insights for three critical transformations involving this substrate: amide bond formation, Buchwald-Hartwig amination, and a prospective Suzuki-Miyaura cross-coupling, enabling researchers to effectively incorporate this valuable synthon into their discovery programs.
Section 1: Amide Bond Formation with an Electron-Deficient Amine
The decreased nucleophilicity of the amino group in this compound, a consequence of the electron-withdrawing ester group, necessitates the use of robust coupling reagents for efficient amide bond formation. Standard peptide coupling conditions may prove sluggish, leading to incomplete conversion and the formation of side products. The following protocol is optimized for such challenging substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known to minimize racemization and effectively activate carboxylic acids for reaction with weakly nucleophilic amines.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.2 equivalents).
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the aminopyridine to the pre-activated carboxylic acid mixture.
-
Add DIPEA (3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Amide Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | Highly effective for electron-deficient amines and sterically hindered substrates. |
| Base | DIPEA | A non-nucleophilic base to neutralize the generated hexafluorophosphate salt. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves reactants and reagents. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion with HATU. |
| Equivalents (Acid) | 1.2 | A slight excess to ensure complete consumption of the aminopyridine. |
| Equivalents (HATU) | 1.2 | Stoichiometric amount relative to the carboxylic acid for efficient activation. |
| Equivalents (DIPEA) | 3.0 | To neutralize acids and facilitate the coupling reaction. |
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Section 2: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] Given the electron-deficient nature of this compound, a carefully selected catalyst system is crucial to achieve high yields. The use of sterically hindered biarylphosphine ligands is often beneficial in these cases.[2]
Protocol 2: Buchwald-Hartwig N-Arylation
This protocol employs a palladium catalyst with a biarylphosphine ligand, which has shown broad applicability for the coupling of electron-deficient amines.
Materials:
-
This compound
-
Aryl halide (bromide or chloride) of interest
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or a suitable Buchwald ligand (e.g., SPhos, XPhos)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard Schlenk glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (Toluene or 1,4-Dioxane) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Effective for coupling of electron-deficient amines and heteroaryl halides.[3] |
| Base | Cs₂CO₃ or NaOtBu | Strength of the base can be tuned depending on the aryl halide. |
| Solvent | Toluene or 1,4-Dioxane | High-boiling aprotic solvents suitable for cross-coupling reactions. |
| Temperature | 100-120 °C | Elevated temperatures are often required to overcome the lower reactivity. |
| Equivalents (Aryl Halide) | 1.2 | A slight excess to drive the reaction to completion. |
| Catalyst Loading | 2 mol% Pd | Typical catalyst loading for efficient cross-coupling. |
| Ligand Loading | 4 mol% | A slight excess of ligand relative to the palladium source. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Section 3: Suzuki-Miyaura Cross-Coupling (Prospective)
The native structure of this compound does not possess a suitable leaving group for a direct Suzuki-Miyaura cross-coupling. However, in a drug discovery campaign, this scaffold would likely be halogenated (e.g., brominated or chlorinated) at a pyridine ring position to enable C-C bond formation. The following protocol is provided for a hypothetical halogenated derivative, a common strategy in synthetic planning. The presence of both an amino and an ester group on the pyridine ring can influence the outcome of the Suzuki coupling.[4]
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative
This protocol is based on conditions found to be effective for the Suzuki coupling of other substituted aminopyridines.[5][6]
Materials:
-
Halogenated this compound derivative (e.g., bromo-substituted)
-
Arylboronic acid of interest
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced catalyst system (e.g., Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard Schlenk glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask, add the halogenated aminopyridine (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water in a 4:1 ratio).
-
Heat the reaction mixture to 85-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a workhorse catalyst; more specialized catalysts may be needed for challenging substrates. |
| Base | K₃PO₄ or K₂CO₃ | An aqueous inorganic base is standard for Suzuki couplings. |
| Solvent | 1,4-Dioxane / Water (4:1) | A common solvent mixture that facilitates both organic and inorganic reactant solubility. |
| Temperature | 85-100 °C | Typical temperature range for Suzuki-Miyaura reactions. |
| Equivalents (Boronic Acid) | 1.5 | An excess of the boronic acid is often used to ensure complete consumption of the halide. |
| Catalyst Loading | 5 mol% | A standard catalyst loading for this type of reaction. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a prospective Suzuki-Miyaura coupling.
Troubleshooting and Scientific Insights
-
Low Reactivity in Amide Coupling: If amide formation is slow, consider using a more potent coupling reagent like COMU or switching to a two-step procedure via an acid chloride. Ensure all reagents and solvents are strictly anhydrous.
-
Side Reactions in Buchwald-Hartwig Amination: Hydrodehalogenation of the aryl halide can compete with the desired C-N bond formation. Using a bulkier ligand or a less coordinating solvent may mitigate this.
-
Dehalogenation in Suzuki Coupling: For halogenated aminopyridines, dehalogenation can be a significant side reaction. Using milder bases or catalyst systems known to favor reductive elimination over other pathways can be beneficial.[5][7]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky ligands helps to create a coordinatively unsaturated and more reactive catalytic species.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Characterization of Methyl 5-amino-4-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of Methyl 5-amino-4-methylpyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the selection of each technique and the critical parameters for ensuring data integrity. We will explore a multi-modal approach encompassing chromatographic, spectroscopic, and thermal analysis techniques to establish the identity, purity, and stability of this compound. The protocols herein are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data essential for regulatory submissions and drug development milestones.
Introduction: The Criticality of Robust Analytical Characterization
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The precise molecular structure, purity profile, and physical properties of this intermediate directly influence the quality, safety, and efficacy of the final drug product. Therefore, a rigorous analytical characterization is not merely a procedural step but a fundamental requirement for advancing drug development programs.
This guide presents a holistic analytical workflow, detailing the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). Each section will provide not only a step-by-step protocol but also expert insights into the principles of the technique and the interpretation of the generated data.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the gold standard for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.[1]
-
Column: A C18 column is selected for its versatility and excellent retention of moderately polar compounds like our target molecule.
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (acetonitrile) allows for the effective separation of the main peak from both early and late-eluting impurities. The use of a buffer, such as ammonium acetate, helps to ensure peak shape and reproducibility.[2]
-
Detection: UV detection at a wavelength where the pyridine chromophore exhibits significant absorbance (e.g., 254 nm) provides good sensitivity.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
-
The primary peak in the chromatogram corresponds to this compound. Any additional peaks represent impurities. The retention time of the main peak should be consistent with the reference standard. The peak area percentage can be used to quantify the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to enhance volatility and thermal stability, although direct injection may be feasible depending on the instrument's capabilities.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 20:1) |
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dichloromethane or methanol.
-
If derivatization is required, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.
-
The retention time in the total ion chromatogram (TIC) provides a characteristic identifier. The mass spectrum will show a molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural confirmation by comparing it to library spectra or through manual interpretation. For pyridine carboxylate derivatives, common fragmentation pathways involve the loss of the ester group and cleavage of the pyridine ring.[3]
Spectroscopic Analysis: Structural Elucidation and Functional Group Identification
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Based on the analysis of similar compounds such as 2-amino-5-methylpyridine[4] and other substituted pyridine derivatives[5][6], the following spectral features are anticipated for this compound.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~7.8 | s | 1H | Pyridine ring proton |
| H-6 | ~6.5 | s | 1H | Pyridine ring proton |
| NH₂ | ~4.5-5.5 | br s | 2H | Amino protons |
| OCH₃ | ~3.9 | s | 3H | Methyl ester protons |
| CH₃ | ~2.2 | s | 3H | Methyl group on pyridine |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~165 | Ester carbonyl carbon |
| C-2 | ~158 | Pyridine ring carbon |
| C-5 | ~148 | Pyridine ring carbon |
| C-4 | ~135 | Pyridine ring carbon |
| C-3 | ~120 | Pyridine ring carbon |
| C-6 | ~110 | Pyridine ring carbon |
| OCH₃ | ~52 | Methyl ester carbon |
| CH₃ | ~18 | Methyl group on pyridine |
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete and unambiguous assignment of all proton and carbon signals, especially for novel compounds or for detailed impurity characterization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3450-3300 | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100-3000 | C-H stretching of the aromatic ring |
| 2950-2850 | C-H stretching of the methyl groups |
| ~1720 | C=O stretching of the ester carbonyl |
| ~1620 | N-H bending (scissoring) of the amino group |
| 1600-1450 | C=C and C=N stretching of the pyridine ring[7] |
| ~1250 | C-O stretching of the ester |
-
Instrumentation: FT-IR Spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques provide valuable information about the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to assess the polymorphic purity of the compound.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
A sharp endothermic peak corresponds to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point. The presence of multiple thermal events may indicate the presence of impurities or polymorphism.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability and decomposition profile.
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
A stable compound will show no significant mass loss until its decomposition temperature. The TGA thermogram will indicate the temperature at which decomposition begins and the percentage of mass lost at different stages.
Visualizations: Workflows and Relationships
Overall Analytical Workflow
Caption: Comprehensive analytical workflow for the characterization of this compound.
HPLC Method Development Logic
Caption: Logical flow for developing a robust HPLC method for purity analysis.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can confidently establish the identity, purity, and stability of this critical pharmaceutical intermediate. The provided protocols, rooted in established scientific principles, are designed to be readily adaptable and serve as a foundation for generating high-quality, reliable data to support all stages of the drug development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC Analysis for Purity Determination of Methyl 5-amino-4-methylpyridine-2-carboxylate
Introduction
Methyl 5-amino-4-methylpyridine-2-carboxylate is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical research and development due to their diverse biological activities. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its chemical purity is paramount for the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1] This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established chromatographic principles and adheres to the validation guidelines of the International Council for Harmonisation (ICH).[1][2]
Compound Profile: this compound
-
Chemical Structure:
(Structure of this compound)
-
Predicted Physicochemical Properties:
-
pKa: The molecule possesses two primary ionizable centers: the basic amino group and the pyridine ring nitrogen. The pKa of the amino group is expected to be around 4-5, while the pyridine nitrogen's pKa is likely in the range of 5-7.[3][4] This dual basicity necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape.
-
logP (Octanol-Water Partition Coefficient): The presence of both polar (amino, carboxylate) and non-polar (methyl, pyridine ring) groups suggests a moderate lipophilicity. The estimated logP is likely to be between 1 and 2, making it suitable for reversed-phase chromatography.
-
UV Absorbance: Substituted pyridines typically exhibit strong UV absorbance.[5] The predicted UV maximum for this compound is expected in the range of 240-280 nm, providing a suitable wavelength for sensitive UV detection.
-
HPLC Method Rationale and Development
The selection of chromatographic conditions is a direct consequence of the analyte's predicted properties.
-
Column Selection: A C18 (octadecylsilyl) reversed-phase column is the workhorse of the pharmaceutical industry and is the logical first choice. Its non-polar stationary phase will interact with the hydrophobic regions of the analyte, providing good retention. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.
-
Mobile Phase Selection:
-
Buffer and pH: To ensure consistent ionization and avoid peak tailing, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa values. Given the predicted basic nature of the compound, a slightly acidic mobile phase is optimal. A phosphate buffer at a pH of 3.0 is an excellent choice as it provides good buffering capacity and is compatible with UV detection.
-
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and better UV transparency. A gradient elution starting with a low percentage of acetonitrile will allow for the elution of any polar impurities, while a gradual increase will elute the main analyte and any less polar impurities within a reasonable timeframe.
-
-
Detection Wavelength: Based on the predicted UV spectrum, a detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide good sensitivity for the parent compound and any related impurities.
Detailed HPLC Protocol
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
C18 column (4.6 x 150 mm, 5 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M KH₂PO₄ in water, adjusted to pH 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
Method Validation Protocol (as per ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[1][2]
Specificity
-
Protocol: Inject the blank (diluent), a solution of the reference standard, and the sample solution. Additionally, perform forced degradation studies (acid, base, peroxide, heat, and light) on the sample to generate potential degradation products.
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatograms, and the peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
-
Protocol: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD between the two sets of results should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of a series of dilute solutions of the reference standard.
-
Acceptance Criteria: Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
-
Protocol: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor variations.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be demonstrated to be suitable for the intended analysis.[6][7]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas (n=5) | ≤ 2.0% |
Identification of Potential Impurities
Potential impurities in this compound may arise from the synthesis process or degradation. These could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Degradation products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a likely degradation pathway.
Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the purity determination of this compound. The method is based on established reversed-phase chromatographic principles and is designed to be robust and reliable. The detailed protocol for method validation, guided by ICH Q2(R1) principles, ensures that the method is fit for its intended purpose in a regulated environment. This application note serves as a valuable resource for researchers and scientists involved in the development and quality control of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-methylpyridine 99 1603-41-4 [sigmaaldrich.com]
Topic: NMR Spectroscopy of Methyl 5-amino-4-methylpyridine-2-carboxylate and its Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-4-methylpyridine-2-carboxylate is a substituted pyridine that serves as a versatile building block in medicinal chemistry and materials science.[1] The precise substitution pattern on the pyridine ring is critical for its function, making unambiguous structural characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution.[2] This guide provides a comprehensive overview of the application of one- and two-dimensional NMR techniques for the structural verification and analysis of the title compound and its derivatives. We present field-proven protocols for sample preparation and a logical workflow for spectral acquisition and interpretation, explaining the causality behind experimental choices to ensure accurate and reliable results.
Foundational Principles: Substituent Effects in Pyridine NMR
The chemical shifts of protons (¹H) and carbons (¹³C) in a pyridine ring are highly sensitive to the electronic nature of its substituents.[3] The nitrogen atom itself is strongly electron-withdrawing, causing a general downfield shift of ring protons and carbons compared to benzene.[4] In this compound, three distinct substituents modulate the electronic environment:
-
Amino Group (-NH₂ at C5): A strong electron-donating group (EDG) that increases electron density, particularly at the ortho (C4, C6) and para (C2) positions, causing upfield shifts for the nuclei at these positions.[3]
-
Methyl Group (-CH₃ at C4): A weak electron-donating group that also contributes to shielding effects, primarily at the attached carbon and its ortho (C3, C5) and para (C2) positions.
-
Methyl Carboxylate Group (-COOCH₃ at C2): An electron-withdrawing group (EWG) that decreases electron density, causing significant downfield (deshielding) effects, especially at the point of attachment (C2) and the para position (C5).
The final chemical shifts observed are a composite of these competing electronic influences, making a multi-technique NMR approach essential for definitive assignment.
Experimental Protocol: High-Resolution Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Suspended particles, paramagnetic impurities, and inappropriate solvent choice can lead to broad lines, poor resolution, and obscured signals.[5] The following protocol is designed to produce high-quality samples for detailed structural analysis.
Step-by-Step Protocol
-
Compound Weighing: Accurately weigh 10-15 mg of the sample for ¹H and 2D NMR, or 30-50 mg for ¹³C NMR, into a clean, dry glass vial.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. For this compound, DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and allows for the observation of exchangeable N-H protons. CDCl₃ can also be used, but the amino protons may be broad or exchange with trace water.[3]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[7] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration (Critical Step): To remove any particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.[5]
-
Volume Adjustment & Capping: Ensure the final sample height in the NMR tube is between 4.5 and 5.0 cm (approximately 0.5-0.6 mL).[6] Cap the tube securely.
-
Labeling: Clearly label the NMR tube at the top with a unique identifier. Do not use paper labels or tape, which can affect the sample's position in the spectrometer.[7]
Caption: Standard workflow for preparing a high-quality NMR sample.
1D NMR Spectroscopic Analysis: The Starting Point
One-dimensional NMR provides the initial overview of the molecule's structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, providing direct evidence of the substitution pattern.
-
Aromatic Protons (H3 & H6): Due to the substitution at C2, C4, and C5, the two remaining ring protons at C3 and C6 do not have adjacent proton neighbors. Therefore, they will appear as two distinct singlets in the aromatic region (typically δ 7.0-8.5 ppm). The H6 proton, being ortho to the electron-withdrawing nitrogen, is expected to be further downfield than the H3 proton.
-
Amino Protons (-NH₂): These protons are exchangeable and will appear as a broad singlet. In DMSO-d₆, their chemical shift can vary but is often found around δ 5.0-6.0 ppm.
-
Methyl Protons (-CH₃): The protons of the C4-methyl group and the O-methyl group of the ester will each appear as sharp singlets , typically integrating to 3 protons each. The C4-CH₃ signal is expected in the δ 2.0-2.5 ppm region, while the ester's -OCH₃ signal will be further downfield, around δ 3.8-4.0 ppm.
¹³C NMR and DEPT-135 Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating between CH, CH₂, and CH₃ carbons.
-
Pyridine Ring Carbons: Six distinct signals are expected.
-
Quaternary Carbons (C2, C4, C5): These carbons bear substituents and will not appear in a DEPT-135 spectrum. C2 (attached to the carboxylate and nitrogen) will be significantly downfield. C5 (attached to the amino group) will be upfield relative to other aromatic carbons.
-
Protonated Carbons (C3, C6): These will appear as positive signals in a DEPT-135 spectrum. C6, adjacent to the ring nitrogen, is expected at a higher chemical shift than C3.
-
-
Carbonyl Carbon (-COO-): The ester carbonyl carbon will appear as a quaternary carbon signal in the highly deshielded region of δ 165-175 ppm.[8]
-
Methyl Carbons (-CH₃): The C4-CH₃ and -OCH₃ carbons will appear as positive signals in a DEPT-135 spectrum in the aliphatic region (δ 15-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
(Predicted values based on typical substituent effects in deuterated DMSO. Actual values may vary.)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| H3 | ~7.2 - 7.5 (s, 1H) | ~120 - 125 | CH (+) |
| H6 | ~7.8 - 8.2 (s, 1H) | ~145 - 150 | CH (+) |
| C2-COOCH₃ | - | ~165 - 170 | C (none) |
| C2-COO CH₃ | ~3.8 - 4.0 (s, 3H) | ~51 - 53 | CH₃ (+) |
| C4-CH₃ | ~2.1 - 2.4 (s, 3H) | ~15 - 18 | CH₃ (+) |
| 5-NH₂ | ~5.5 - 6.5 (br s, 2H) | - | - |
| C2 | - | ~155 - 160 | C (none) |
| C3 | ~7.2 - 7.5 | ~120 - 125 | CH (+) |
| C4 | - | ~130 - 135 | C (none) |
| C5 | - | ~140 - 145 | C (none) |
| C6 | ~7.8 - 8.2 | ~145 - 150 | CH (+) |
2D NMR Spectroscopy: Unambiguous Structure Elucidation
For complex molecules or to provide definitive proof of structure, 2D NMR is essential. It reveals correlations between nuclei, allowing the molecular puzzle to be pieced together with certainty.[9]
Key 2D NMR Experiments
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[3] For the title compound, no cross-peaks are expected between the aromatic protons H3 and H6, confirming their isolated nature on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to (¹J-coupling).[3] It will definitively link the ¹H signals for H3, H6, C4-CH₃, and -OCH₃ to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J-coupling).[3] This is crucial for assigning the quaternary carbons.
Expected Key HMBC Correlations:
-
From H3: Correlations to C2, C4, and C5.
-
From H6: Correlations to C2, C4, and C5.
-
From C4-CH₃ protons: Correlations to C3, C4, and C5. This is a critical link confirming the position of the methyl group.
-
From -OCH₃ protons: A strong correlation to the carbonyl carbon (~167 ppm) and a weaker correlation to C2 of the pyridine ring.
Caption: Logical workflow for structure elucidation using 1D and 2D NMR.
Analysis of Derivatives
The principles outlined above can be extended to any derivative of this compound. When a new substituent is introduced, predict its effect on the NMR spectra:
-
Acylation/Alkylation of the -NH₂ group: This will cause a downfield shift in the signals for H6 and C5 and introduce new signals corresponding to the acyl or alkyl group.
-
Modification of the Ester: Hydrolysis to the carboxylic acid will cause the -OCH₃ signal to disappear and may slightly shift adjacent ring proton and carbon signals. The carboxylic acid proton (-COOH) will appear as a very broad singlet far downfield (>10 ppm).
-
Substitution at H3 or H6: This will replace a singlet in the ¹H NMR spectrum with signals from the new group and will alter the chemical shifts of the remaining ring carbons and proton.
By systematically applying the suite of NMR experiments described herein, researchers can confidently determine the structure of novel derivatives, confirm reaction outcomes, and ensure the purity of their compounds for further use in drug development and materials science.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Sample Preparation [nmr.chem.ualberta.ca]
- 6. sites.uclouvain.be [sites.uclouvain.be]
- 7. sites.bu.edu [sites.bu.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 5-amino-4-methylpyridine-2-carboxylate in Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Fragments and the Prominence of the Pyridine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[1][3] These initial fragment hits, though usually exhibiting weak binding affinity (in the micromolar to millimolar range), provide high-quality starting points for optimization into potent and selective drug candidates through structure-guided design.[1][4]
Within the vast landscape of chemical fragments, nitrogen-containing heterocycles, and particularly the pyridine scaffold, are of paramount importance in medicinal chemistry. Pyridine moieties are prevalent in numerous FDA-approved drugs and are known to enhance pharmacological activity, improve metabolic stability, and increase binding affinity through specific interactions with protein targets.[4] The strategic placement of substituents on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties and its interaction with a biological target.
This application note focuses on Methyl 5-amino-4-methylpyridine-2-carboxylate , a pyridine-based fragment with significant potential in FBDD campaigns, particularly those targeting ATP-binding sites in kinases. Its structural features—a hydrogen bond-donating amino group, a hydrogen bond-accepting pyridine nitrogen, and a methyl ester for potential derivatization—make it an attractive starting point for developing potent and selective inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in FBDD. These properties dictate its solubility, binding characteristics, and potential for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |
| CAS Number | 868551-99-9 | --INVALID-LINK-- |
| Topological Polar Surface Area | 65.2 Ų | --INVALID-LINK--[5] |
| Predicted LogP | 0.4 | --INVALID-LINK--[5] |
A General FBDD Workflow Using this compound
The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent protocols.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Experimental Protocols
The following are detailed protocols for the key stages of an FBDD campaign utilizing this compound.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting binding events in real-time, making it well-suited for primary fragment screening.[6][7][8]
Objective: To identify fragments from a library, including this compound, that bind to a target protein.
Materials:
-
Biacore or similar SPR instrument
-
Sensor chips (e.g., CM5)
-
Target protein of interest
-
Fragment library, including a stock solution of this compound in DMSO
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if required)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to minimize mass transport effects.
-
Leave one flow cell unmodified to serve as a reference surface.
-
-
Fragment Solution Preparation:
-
Prepare a solution of this compound and other fragments in running buffer at a suitable concentration (typically 100-500 µM). The final DMSO concentration should be kept low and consistent across all samples (e.g., 1-5%).[8]
-
-
SPR Screening:
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the change in response units (RU) to detect binding.
-
Include buffer blanks and a known binder (if available) as controls.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.
-
Identify fragments that show a concentration-dependent binding response.
-
Prioritize hits based on ligand efficiency (LE).
-
Causality Behind Experimental Choices:
-
The use of a reference flow cell is critical to distinguish true binding events from non-specific interactions and buffer effects.[9]
-
Screening at a single high concentration can be a time-efficient way to identify initial hits, which can then be followed up with dose-response experiments to confirm binding and estimate affinity.[7]
Protocol 2: Hit Confirmation and Characterization using Nuclear Magnetic Resonance (NMR)
NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are powerful for confirming fragment binding and providing information about the binding epitope.[10][11][12][13][14]
Objective: To confirm the binding of this compound to the target protein and to identify which parts of the fragment are in close contact with the protein.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target protein solution in a deuterated buffer
-
Stock solution of this compound in a deuterated solvent
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) and a 50-100 fold excess of this compound in the deuterated buffer.[12]
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the mixture.
-
Set up the STD NMR experiment by defining on-resonance and off-resonance frequencies. The on-resonance frequency should selectively saturate protein resonances, while the off-resonance frequency should not.
-
Acquire the on-resonance and off-resonance spectra.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.[13]
-
The relative intensities of the signals in the STD spectrum can provide information about the binding epitope.
-
Causality Behind Experimental Choices:
-
The excess of the fragment ensures that the protein's binding sites are saturated and that the observed signals are from the unbound fragment in fast exchange with the bound state.[12]
-
STD NMR is particularly useful for detecting weak interactions, which are characteristic of fragment binding.[10]
Protocol 3: Structural Elucidation using X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, providing detailed insights into the binding mode and guiding structure-based drug design.[15][16][17]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Purified and concentrated target protein
-
This compound
-
Crystallization screens and plates
-
X-ray diffraction equipment (synchrotron source is often preferred)
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of this compound.
-
Soaking: If protein crystals are already available, soak them in a solution containing the fragment for a defined period.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure using molecular replacement if a model of the protein is available.
-
Refine the structure and model the fragment into the observed electron density.
-
Causality Behind Experimental Choices:
-
Co-crystallization is often preferred for fragments as it can sometimes induce a protein conformation that is more favorable for binding.[17]
-
Soaking is a simpler and faster method if suitable apo-crystals are readily available.[18]
Fragment Evolution: From Hit to Lead
Once a fragment hit like this compound is validated and its binding mode is understood, the next step is to evolve it into a more potent lead compound. This is typically an iterative process guided by the structural information obtained from X-ray crystallography or NMR.
Caption: Common strategies for evolving a fragment hit into a lead compound.
Strategies for Optimization:
-
Fragment Growing: This involves adding chemical moieties to the fragment to occupy adjacent pockets in the protein's binding site. For this compound, the methyl ester at the 2-position and the amino group at the 5-position are excellent vectors for chemical elaboration.
-
Fragment Linking: If two or more fragments are found to bind in close proximity, they can be chemically linked together to create a larger, higher-affinity molecule.
-
Fragment Merging: This involves combining the structural features of multiple overlapping fragment hits into a single, more potent compound.
A case study on the discovery of aminoindazole PDK1 inhibitors demonstrated the successful application of FBDD, where an initial aminopyrimidine fragment was evolved into a potent and selective inhibitor.[19][20] This highlights the potential of aminopyridine-based fragments in kinase inhibitor discovery.
Conclusion
This compound represents a valuable tool for researchers engaged in fragment-based drug discovery. Its favorable physicochemical properties and versatile chemical scaffold make it an excellent starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The systematic application of the biophysical techniques and optimization strategies outlined in this guide will enable researchers to effectively leverage this and similar fragments in their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 3. drughunter.com [drughunter.com]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ysbl.york.ac.uk [ysbl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. ichorlifesciences.com [ichorlifesciences.com]
- 14. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 17. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached via a two-step process starting from a suitable precursor, Methyl 4-methylpyridine-2-carboxylate. This strategy involves:
-
Electrophilic Nitration: Introduction of a nitro group at the 5-position of the pyridine ring.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired amino group.
This guide will delve into the intricacies of each step, providing detailed protocols and addressing common challenges to help you achieve optimal yield and purity.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
Step 1: Electrophilic Nitration of Methyl 4-methylpyridine-2-carboxylate
Question 1: My nitration reaction is resulting in a low yield of the desired Methyl 4-methyl-5-nitropyridine-2-carboxylate. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitration of pyridine derivatives are a common challenge. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.[1] Several factors could be contributing to the low yield:
-
Insufficiently Activating Conditions: The nitronium ion (NO₂⁺) is the active electrophile in this reaction, and its generation is crucial. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used.[2][3][4][5] Ensure that your acids are of high purity and concentration, as water can deactivate the nitrating agent.[6]
-
Reaction Temperature: Temperature control is critical. While the reaction often requires heating to overcome the pyridine ring's deactivation, excessive temperatures can lead to decomposition and the formation of byproducts. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to perform the reaction at a controlled temperature, for instance, by using an ice bath to manage the initial exothermic reaction and then gently heating to drive the reaction to completion.[3][5][7]
-
Incorrect Regioselectivity: The directing effects of the substituents on the pyridine ring determine the position of nitration. For Methyl 4-methylpyridine-2-carboxylate, the methyl group is an activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The interplay of these groups should favor nitration at the 5-position. However, the formation of other isomers can reduce the yield of the desired product. Careful analysis of your crude product by techniques like ¹H NMR is essential to determine if isomeric byproducts are the cause of the low yield.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reagents | Use fresh, high-purity concentrated H₂SO₄ and HNO₃. | Water content diminishes the concentration of the active nitronium ion electrophile.[6] |
| Temperature | Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture, then allow the reaction to proceed at a controlled, slightly elevated temperature (e.g., room temperature or gentle heating).[3][5][7] | Controls the exothermic reaction and prevents degradation while ensuring sufficient energy for the reaction to proceed. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | Prevents the formation of degradation products from prolonged reaction times. |
| Work-up | Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.[3][5] | Rapidly stops the reaction and facilitates the isolation of the product. |
Question 2: I am observing the formation of multiple isomers in my nitration reaction. How can I improve the regioselectivity for the 5-nitro isomer?
Answer:
Achieving high regioselectivity in the nitration of substituted pyridines can be challenging due to the complex interplay of electronic and steric effects.
-
Understanding Directing Effects: In your starting material, the 4-methyl group is an activating group that directs electrophiles to the ortho and para positions (positions 3 and 5). The 2-methyl ester group is a deactivating group that directs to the meta positions (positions 4 and 6). The combined effect should favor substitution at the 5-position.
-
Reaction Conditions: The regioselectivity of nitration can be sensitive to the reaction conditions. The strength of the acid medium can influence the protonation state of the pyridine nitrogen, which in turn affects the directing effects of the substituents.
-
Alternative Nitrating Agents: While a mixture of nitric and sulfuric acid is standard, other nitrating agents can sometimes offer improved regioselectivity. However, these are often more specialized and may require significant optimization.
Strategies to Enhance Regioselectivity:
| Strategy | Details | Rationale |
| Precise Temperature Control | As mentioned previously, maintaining a consistent and optimized temperature profile is crucial. | Temperature can influence the kinetic vs. thermodynamic control of the reaction, which can affect isomer distribution. |
| Slow Addition of Nitrating Agent | Add the nitrating mixture dropwise to the solution of the pyridine derivative while maintaining a low temperature.[3][5] | This helps to control the local concentration of the nitrating agent and can minimize the formation of undesired isomers. |
| Purification | If isomeric byproducts are unavoidable, careful purification by column chromatography may be necessary. | Separation of isomers is often achievable due to differences in their polarity. |
Step 2: Reduction of Methyl 4-methyl-5-nitropyridine-2-carboxylate
Question 3: I am struggling with the reduction of the nitro group to an amine. The reaction is either incomplete or I am getting a low yield of the desired product.
Answer:
The reduction of a nitro group in the presence of an ester requires a chemoselective reducing agent. Several methods are available, with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation being common choices.[8][9]
-
Incomplete Reaction with SnCl₂/HCl: An insufficient amount of the reducing agent or a reaction time that is too short can lead to an incomplete reaction. It is also crucial to ensure that the reaction mixture is acidic enough for the tin to be an effective reducing agent.
-
Low Yield with Catalytic Hydrogenation: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is a clean and effective method. However, the catalyst can be poisoned by impurities in the starting material or solvents. The reaction is also sensitive to pressure and temperature. In some cases, the ester group can be susceptible to reduction under harsh hydrogenation conditions, although this is less common for methyl esters.
-
Work-up Issues: The work-up for SnCl₂ reductions can be problematic due to the formation of tin salts that can emulsify during extraction, leading to product loss.[10][11]
Troubleshooting Steps for SnCl₂ Reduction:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a sufficient excess of SnCl₂·2H₂O (typically 3-5 equivalents).[8] | Ensures the complete reduction of the nitro group. |
| Solvent | Ethanol or ethyl acetate are commonly used solvents.[8] | Provides good solubility for the reactants. |
| Work-up | After the reaction, carefully basify the mixture with a strong base like NaOH or a saturated NaHCO₃ solution to a pH of 8-10.[8][10] This will precipitate tin hydroxides. Adding a large excess of a strong base can redissolve the tin salts as stannates, leading to a clearer separation.[10] Filtration through celite can also help to remove insoluble tin salts. | Proper work-up is critical to remove tin byproducts and avoid emulsions, thereby improving the isolated yield. |
Troubleshooting Steps for Catalytic Hydrogenation:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a fresh, high-quality catalyst (e.g., 5-10% Pd/C). | Ensures high catalytic activity. |
| Hydrogen Pressure | Maintain a constant hydrogen pressure (e.g., using a balloon or a Parr hydrogenator). | Drives the reaction to completion. |
| Solvent | Use a solvent that is inert to hydrogenation, such as ethanol, methanol, or ethyl acetate. | Provides a suitable reaction medium. |
| Reaction Monitoring | Monitor the reaction by TLC or LC-MS to determine when the starting material has been fully consumed. | Avoids over-reduction or side reactions. |
Question 4: During the work-up of my SnCl₂ reduction, I am getting a persistent emulsion that is making extraction very difficult. How can I resolve this?
Answer:
Emulsion formation is a very common issue during the work-up of SnCl₂ reductions due to the precipitation of tin hydroxides.[10][11]
Solutions for Breaking Emulsions:
-
Addition of a Saturated Brine Solution: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: Filtering the entire mixture (both aqueous and organic layers) through a pad of celite can help to remove the fine solid particles that are stabilizing the emulsion.
-
Addition of More Base: As mentioned earlier, adding a significant excess of a strong base like NaOH can lead to the formation of soluble stannates, which can result in a much cleaner phase separation.[10]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers more effectively.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the nitration and reduction reactions?
A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of both reactions. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Visualizing the spots under a UV lamp will show the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q2: How can I purify the final product, this compound?
A2: The final product is an aminopyridine derivative, which is basic. This can sometimes lead to tailing on silica gel during column chromatography. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent.[12] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[12] Recrystallization from a suitable solvent system is also a good option for final purification if the product is a solid.
Q3: Can the methyl ester be hydrolyzed during the reaction or work-up?
A3: Hydrolysis of the methyl ester is a potential side reaction, particularly under strongly acidic or basic conditions, especially with prolonged reaction times or elevated temperatures.[7][13] During the nitration step, the conditions are strongly acidic, but the reaction is typically carried out at low to moderate temperatures, which minimizes ester hydrolysis. In the SnCl₂ reduction, the initial conditions are acidic, but the subsequent basic work-up is where hydrolysis is more likely to occur. It is important to perform the basic work-up at a low temperature and not for an extended period. If hydrolysis does occur, you will form the corresponding carboxylic acid, which can be separated from the desired ester during purification due to its different polarity.
Q4: What are the safety precautions I should take during this synthesis?
A4: The nitration reaction is highly exothermic and uses concentrated, corrosive acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][5] The addition of the nitrating mixture should be done slowly and at a low temperature to control the reaction rate. Catalytic hydrogenation involves the use of flammable hydrogen gas and should be carried out in a properly equipped and ventilated area, away from any ignition sources.
IV. Experimental Protocols
Protocol 1: Synthesis of Methyl 4-methyl-5-nitropyridine-2-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-methylpyridine-2-carboxylate (1.0 eq) in concentrated sulfuric acid (3-5 volumes) at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound via SnCl₂ Reduction
-
In a round-bottom flask, dissolve Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 eq) in ethanol (10-15 volumes).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Heat the reaction mixture to reflux (around 78 °C) and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Add ethyl acetate to the residue and cool the mixture in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution with vigorous stirring until the pH of the aqueous layer is ~8-9.[8][10]
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 0.5% triethylamine.
V. Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Logic for Low Yield in Nitration
Caption: Decision tree for troubleshooting low nitration yield.
VI. References
-
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. --INVALID-LINK--
-
Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?--INVALID-LINK--
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. --INVALID-LINK--
-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?--INVALID-LINK--
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. --INVALID-LINK--
-
RSC Publishing. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. --INVALID-LINK--
-
Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. --INVALID-LINK--
-
CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. --INVALID-LINK--
-
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. --INVALID-LINK--
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?--INVALID-LINK--
-
RSC Publishing. (2015). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. --INVALID-LINK--
-
MDPI. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. --INVALID-LINK--
-
ResearchGate. (2015). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. --INVALID-LINK--
-
MDPI. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. --INVALID-LINK--
-
Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. --INVALID-LINK--
-
Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). --INVALID-LINK--
-
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. --INVALID-LINK--
-
ResearchGate. (1995). (PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. --INVALID-LINK--
-
ResearchGate. (2015). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. --INVALID-LINK--
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. --INVALID-LINK--
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. --INVALID-LINK--
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Biosynth. (n.d.). This compound. --INVALID-LINK--
-
Academax. (n.d.). Study on synthesis of aminopyridine. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (2025). Sn2+ reduction. --INVALID-LINK--
-
PMC. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. --INVALID-LINK--
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. --INVALID-LINK--
-
PMC. (2016). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. --INVALID-LINK--
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?--INVALID-LINK--
-
ResearchGate. (2013). How to reduce a nitro group next to an alkene?--INVALID-LINK--
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. --INVALID-LINK--
-
RSC Education. (n.d.). Nitration of methyl benzoate. --INVALID-LINK--
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?--INVALID-LINK--
-
Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. --INVALID-LINK--
-
SciELO. (2010). A simple synthesis of aminopyridines: use of amides as amine source. --INVALID-LINK--
-
BenchChem. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. --INVALID-LINK--
-
ResearchGate. (2018). (PDF) Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. --INVALID-LINK--
-
ResearchGate. (2010). (PDF) A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. --INVALID-LINK--
-
ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. --INVALID-LINK--
-
PubMed. (2010). General and mild preparation of 2-aminopyridines. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. --INVALID-LINK--
-
YouTube. (2020). Nitration of Methyl Benzoate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine. --INVALID-LINK--
-
Biosynth. (n.d.). 5-Amino-4-methylpyridine-2-carboxylic acid hydrochloride. --INVALID-LINK--
-
RSC Publishing. (n.d.). Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine. --INVALID-LINK--
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. aiinmr.com [aiinmr.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 5-amino-4-methylpyridine-2-carboxylate
Welcome to the Technical Support Center for the purification of Methyl 5-amino-4-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of this key chemical intermediate.
Introduction
This compound is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for the success of subsequent synthetic transformations and the quality of the final products. Synthetic routes to this molecule can often yield a crude product containing a variety of impurities, including unreacted starting materials, isomeric by-products, and other side-reaction products. This guide provides a comprehensive overview of robust purification strategies, troubleshooting for common issues, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product oils out during recrystallization. | The chosen solvent system is not ideal; the compound may be too soluble or insoluble. The cooling process is too rapid. | Screen a wider range of solvents or solvent mixtures. Consider a layered approach where a poor solvent is slowly added to a solution of the compound in a good solvent. Ensure a slow cooling rate to promote crystal formation over precipitation. |
| Multiple spots on TLC after column chromatography, with poor separation. | The eluent system is not optimized, leading to co-elution of the product and impurities. The column may be overloaded with the crude material. | Perform a thorough TLC analysis with various solvent ratios (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an optimal eluent system that provides good separation (Rf difference of at least 0.2). Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the product spot on the TLC plate. | The compound is interacting strongly with the acidic silica gel due to its basic amino group. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to suppress the interaction with silica. Alternatively, use an amine-functionalized silica gel for chromatography. |
| Low recovery of the product after acid-base extraction. | Incomplete extraction from the organic or aqueous phase. The pH was not adjusted correctly for protonation or deprotonation. The product may have some solubility in the aqueous layer even in its free base form. | Perform multiple extractions (at least 3-4 times) with the appropriate solvent. Use a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the amine and sufficiently basic (pH > 9) to deprotonate it. After basification, saturate the aqueous layer with NaCl to decrease the solubility of the organic product before extraction. |
| Formation of a persistent emulsion during liquid-liquid extraction. | High concentration of impurities acting as surfactants. Vigorous shaking of the separatory funnel. | Allow the mixture to stand for a longer period. Gently swirl or invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective. |
| The purified product is a colored solid (e.g., yellow or brown). | Presence of colored impurities that are not removed by the primary purification method. | Consider treating a solution of the product with activated carbon to adsorb colored impurities, followed by filtration through Celite®. A second purification step, such as recrystallization after column chromatography, may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude this compound?
A1: For a crude mixture of unknown composition, column chromatography is often the most effective initial approach as it can separate compounds with a wide range of polarities. However, if the main impurities are acidic or basic in nature, acid-base extraction can be a highly efficient and scalable first-pass purification technique.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aminopyridine derivatives, solvents like ethyl acetate, ethanol, or mixtures such as hexane/ethyl acetate are good starting points[1]. You will need to perform small-scale solubility tests with your crude material to identify the optimal solvent or solvent system.
Q3: My compound is the hydrochloride salt. How does this affect the purification strategy?
A3: If your compound is a hydrochloride salt, it will be highly polar and likely soluble in water or methanol. To use standard purification techniques like silica gel chromatography or to perform an acid-base extraction, you will first need to neutralize the salt to obtain the free base. This can be done by dissolving the salt in water and adding a base like sodium bicarbonate or sodium carbonate until the pH is above 8, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.
Q4: What are the likely impurities I should be trying to remove?
A4: Common impurities in the synthesis of aminopyridines can include unreacted starting materials, regioisomers (e.g., other substituted pyridines), and by-products from side reactions[2][3]. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can leave nitro-containing impurities. Without specific knowledge of the synthetic route, a combination of purification techniques is recommended to remove a broad range of potential impurities.
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for more polar compounds or if normal-phase chromatography provides poor separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, draining the excess solvent until it reaches the top of the silica bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the basic product from neutral and acidic impurities.
1. Dissolution:
-
Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
2. Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
The protonated amine will move into the aqueous layer. Drain and collect the aqueous layer.
-
Repeat the extraction of the organic layer with fresh dilute acid two more times to ensure complete transfer of the basic product.
3. Basification and Re-extraction:
-
Combine all the acidic aqueous extracts in a clean separatory funnel.
-
Cool the funnel in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the pH of the aqueous layer is > 9.
-
Extract the now deprotonated (neutral) product back into an organic solvent (e.g., ethyl acetate) by repeating the extraction process three times.
4. Washing and Drying:
-
Combine the organic extracts containing the purified product.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
5. Product Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Workflow for purification via acid-base extraction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Methyl 5-amino-4-methylpyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-amino-4-methylpyridine-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of this versatile molecule. Our focus is on providing practical, mechanistically grounded solutions to help you optimize your reactions and minimize the formation of unwanted side products.
Table of Contents
-
Troubleshooting Guide: N-Acylation Reactions
-
Problem: Formation of a Diacylated Side Product
-
Problem: O-Acylation at the Ester Carbonyl
-
Problem: Hydrolysis of the Methyl Ester
-
-
Troubleshooting Guide: N-Alkylation Reactions
-
Problem: Over-alkylation Resulting in a Quaternary Ammonium Salt
-
Problem: Low Reactivity or No Reaction
-
-
Troubleshooting Guide: Sandmeyer Reactions
-
Problem: Formation of a Pyridone Side Product
-
Problem: Generation of Biaryl Impurities
-
-
Frequently Asked Questions (FAQs)
-
Can the methyl ester be hydrolyzed during aqueous workup?
-
Is the pyridine ring susceptible to nucleophilic attack?
-
Are there any known incompatibilities with common reagents?
-
-
Experimental Protocols
-
Protocol for Selective Mono-N-Acylation
-
-
References
Troubleshooting Guide: N-Acylation Reactions
N-acylation of the 5-amino group is a common transformation. However, several side products can arise depending on the reaction conditions.
Problem: Formation of a Diacylated Side Product
Observation: You observe a higher molecular weight byproduct in your reaction mixture, consistent with the addition of two acyl groups.
Causality: The initially formed monoacylated product, an amide, can be further acylated to form a diacylamide (an imide). This is more likely to occur with highly reactive acylating agents (like acyl chlorides) and in the presence of a strong base. The pyridine ring's electron-withdrawing nature can increase the acidity of the N-H proton of the initially formed amide, facilitating a second acylation.[1][2]
Troubleshooting and Prevention:
| Strategy | Mechanism of Action | Recommended Protocol |
| Use a less reactive acylating agent | Acyl anhydrides are generally less reactive than acyl chlorides, reducing the likelihood of over-acylation. | Substitute the acyl chloride with the corresponding anhydride. |
| Control stoichiometry | Using a slight excess (1.05-1.1 equivalents) of the acylating agent can drive the mono-acylation to completion without promoting diacylation. | Carefully measure and add the acylating agent dropwise to a solution of the aminopyridine. |
| Use a non-nucleophilic base | A bulky, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will scavenge the acid byproduct without promoting deprotonation of the mono-acylated product. | Use 1.1 equivalents of TEA or DIPEA. |
| Lower reaction temperature | Reducing the temperature can decrease the rate of the second acylation more significantly than the first. | Run the reaction at 0 °C or even lower temperatures. |
Visualizing the Side Reaction:
Caption: Desired vs. Undesired Acylation Pathway.
Problem: O-Acylation at the Ester Carbonyl
While less common for the exocyclic amino group, under certain conditions, particularly with highly reactive acylating agents and in the absence of a strong nucleophilic catalyst like DMAP, acylation could potentially occur on the ester oxygen, leading to a mixed anhydride that could then react further or decompose. More commonly, if the ester were hydrolyzed to the carboxylic acid, O-acylation could become a more significant issue.
Problem: Hydrolysis of the Methyl Ester
Observation: You detect the corresponding carboxylic acid of your starting material or product in the reaction mixture.
Causality: The methyl ester is susceptible to hydrolysis, especially under basic or acidic conditions, if water is present in the reaction mixture. Some acylation reactions are performed in the presence of aqueous bases, which can lead to this side reaction.[3][4]
Troubleshooting and Prevention:
-
Use anhydrous solvents and reagents: Ensure all solvents and non-aqueous reagents are thoroughly dried before use.
-
Employ non-aqueous workup procedures: If possible, use anhydrous workup methods to isolate your product.
-
Choose appropriate base: If a base is required, use a non-nucleophilic organic base in an anhydrous solvent.
Troubleshooting Guide: N-Alkylation Reactions
Alkylation of the 5-amino group can be challenging due to the increasing nucleophilicity of the nitrogen atom upon successive alkylations.
Problem: Over-alkylation Resulting in a Quaternary Ammonium Salt
Observation: You observe byproducts with molecular weights corresponding to the addition of more than one alkyl group.
Causality: The mono-alkylated product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[5][6]
Troubleshooting and Prevention:
| Strategy | Mechanism of Action | Recommended Protocol |
| Use a large excess of the amine | This ensures that the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product. | Use 3-5 equivalents of this compound relative to the alkylating agent. |
| Slow addition of the alkylating agent | Maintaining a low concentration of the alkylating agent minimizes its reaction with the more nucleophilic mono-alkylated product. | Add the alkylating agent dropwise over a prolonged period. |
| Use reductive amination | This two-step, one-pot procedure involves the formation of an imine followed by reduction, and it is an excellent method for selective mono-alkylation. | React the aminopyridine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. |
Problem: Low Reactivity or No Reaction
Observation: The starting material is largely unreacted after the specified reaction time.
Causality: The amino group at the 5-position is deactivated by the electron-withdrawing nature of the pyridine ring and the carboxylate group. This reduced nucleophilicity can lead to slow or incomplete reactions with less reactive alkylating agents.
Troubleshooting and Prevention:
-
Increase the reaction temperature: Heating the reaction can provide the necessary activation energy.
-
Use a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Add a catalyst: For certain alkylations, a phase-transfer catalyst or an iodide salt (e.g., NaI, KI) can be used to enhance the rate of reaction.
Visualizing Alkylation Pathways:
Caption: Alkylation Reaction Cascade.
Troubleshooting Guide: Sandmeyer Reactions
The conversion of the 5-amino group to other functionalities via a diazonium salt is a powerful synthetic tool. However, it is not without its potential pitfalls.
Problem: Formation of a Pyridone Side Product
Observation: You isolate a product where the amino group has been replaced by a hydroxyl group, which may exist in its pyridone tautomeric form.
Causality: The diazonium salt intermediate is susceptible to reaction with water, which is present in the reaction medium, leading to the formation of a phenol-like compound that tautomerizes to the more stable pyridone.[7][8] This is a common side reaction in Sandmeyer chemistry, especially if the reaction temperature is not carefully controlled or if the concentration of the nucleophile is too low.
Troubleshooting and Prevention:
-
Maintain low temperatures: Diazotization and the subsequent Sandmeyer reaction should be carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt and its reaction with water.
-
Use a high concentration of the nucleophile: A high concentration of the desired nucleophile (e.g., CuCl, CuBr) will favor the desired reaction over the competing reaction with water.
-
Ensure acidic conditions: Performing the reaction under strongly acidic conditions can help to suppress the formation of the pyridone by reducing the availability of water as a nucleophile.
Problem: Generation of Biaryl Impurities
Observation: You detect a dimeric byproduct formed from two molecules of your starting material.
Causality: The Sandmeyer reaction can proceed through a radical mechanism. The aryl radical intermediate can dimerize to form a biaryl compound. This is more likely to occur if the concentration of the copper(I) catalyst is too low or if the reaction is not initiated properly.
Troubleshooting and Prevention:
-
Ensure sufficient catalyst: Use a stoichiometric amount of the copper(I) salt to ensure efficient trapping of the aryl radical.
-
Slow addition of the diazonium salt: Adding the diazonium salt solution slowly to the solution of the copper catalyst can help to maintain a low concentration of the aryl radical, thus disfavoring dimerization.
Frequently Asked Questions (FAQs)
-
Q1: Can the methyl ester be hydrolyzed during an aqueous workup?
-
A1: Yes, the methyl ester can be susceptible to hydrolysis, particularly if the aqueous workup is performed under basic (pH > 8) or strongly acidic (pH < 2) conditions, or if it is prolonged. To minimize hydrolysis, it is recommended to perform aqueous workups with neutral or mildly acidic/basic solutions and to minimize the contact time.
-
-
Q2: Is the pyridine ring susceptible to nucleophilic attack?
-
A2: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions. However, in this compound, the existing substituents make further nucleophilic attack on the ring less likely under typical reaction conditions. Strong nucleophiles under harsh conditions could potentially lead to ring-opening or other complex transformations.
-
-
Q3: Are there any known incompatibilities with common reagents?
-
A3: Strong oxidizing agents should be used with caution as they can oxidize the pyridine nitrogen to an N-oxide or potentially lead to ring cleavage. Very strong reducing agents might reduce the pyridine ring or the carboxylate group.
-
Experimental Protocols
Protocol for Selective Mono-N-Acylation
This protocol is designed to minimize the formation of the diacylated byproduct.
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.05 eq) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. jocpr.com [jocpr.com]
- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
stability and storage conditions for Methyl 5-amino-4-methylpyridine-2-carboxylate
Introduction
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of Methyl 5-amino-4-methylpyridine-2-carboxylate (CAS No. 868551-99-9). As a key building block in drug discovery and development, particularly for protein degraders, ensuring its integrity is paramount for reproducible experimental outcomes.[1] Due to the limited publicly available stability data for this specific molecule, this guide incorporates expert analysis based on the well-documented chemistry of analogous aminopyridine and pyridine carboxylate compounds to provide a robust framework for its handling and storage.
Section 1: Core Compound Properties & Recommended Storage
This compound is a substituted aminopyridine. The stability of this molecule is primarily influenced by the amino group, which can be susceptible to oxidation, and the methyl ester, which can undergo hydrolysis. While generally stable under normal conditions, its integrity can be compromised by exposure to common laboratory environmental factors.[2][3]
Table 1: Storage Condition Summary
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | While some suppliers suggest room temperature storage, refrigeration is recommended for long-term storage (>6 months) to minimize the rate of potential degradation pathways, a common practice for amino-substituted heterocycles.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The amino group on the pyridine ring is susceptible to slow oxidation by atmospheric oxygen, which can lead to discoloration (e.g., yellowing or browning) and the formation of impurities. Blanketing the solid with an inert gas is a critical step to ensure long-term purity. |
| Light | Amber Vial / Protect from Light | Aromatic amines and pyridine derivatives can be sensitive to light, particularly UV wavelengths. Photochemical degradation can occur, leading to the formation of colored impurities and loss of potency.[2][4] |
| Moisture | Tightly Sealed Container with Desiccant | Analogous aminopyridines are noted to be hygroscopic.[3] Absorbed moisture can facilitate hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if acidic or basic impurities are present. Always store in a dry environment.[2][3] |
| Container | Tightly Closed, Inert Material (e.g., Borosilicate Glass) | Prevents exposure to air and moisture.[5][6] The container should be properly sealed to maintain the inert atmosphere. |
Section 2: Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality of the starting materials. This section addresses common issues that may arise from improper storage or handling of this compound.
Diagram: Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting experiments involving the title compound.
Problem 1: My reaction yield is significantly lower than expected.
-
Possible Cause 1: Hydrolysis. If the compound has been exposed to moisture, the methyl ester may have partially hydrolyzed to 5-amino-4-methylpyridine-2-carboxylic acid. This carboxylic acid impurity will not participate in reactions requiring the ester (e.g., amide bond formation via transamidation) and reduces the effective molar quantity of your starting material.
-
Troubleshooting Steps:
-
Check Solubility: The hydrolyzed carboxylic acid is likely less soluble in common organic solvents like DCM or THF compared to the methyl ester. Observe for any undissolved material.
-
Analytical Verification: Acquire a proton NMR spectrum. Look for a broadening of the amine (-NH2) and methyl (-OCH3) peaks, or the appearance of a new broad peak corresponding to the carboxylic acid proton (-COOH). Use LC-MS to check for a new peak with a mass corresponding to the carboxylic acid (M.W. 152.15).
-
Solution: If hydrolysis is confirmed, it is best to use a fresh, unopened vial of the reagent. Ensure all future handling is performed in a dry environment (e.g., glovebox) and that the vial is stored with a desiccant.
-
Problem 2: The solid, which was originally off-white, has turned yellow or brown.
-
Possible Cause: Oxidation. The amino group is an electron-donating group, making the pyridine ring electron-rich and more susceptible to oxidation, especially when exposed to air and light over time. This process often creates highly conjugated, colored impurities.
-
Troubleshooting Steps:
-
Assess Purity: A color change is a strong indicator of degradation. The purity of the material should be immediately checked by LC-MS or HPLC-UV.
-
Evaluate Impact: For non-critical screening reactions, the material might still be usable if the impurity level is low (<5%). However, for sensitive applications or late-stage synthesis, the presence of these impurities can interfere with the reaction, complicate purification, and lead to unreliable results.
-
Solution: Discard the discolored reagent. For future prevention, always store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. When accessing the material, flush the vial with inert gas before re-sealing.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I handle the compound upon receiving it from the supplier? A: Upon receipt, inspect the container seal for integrity. If possible, transfer the material inside a glovebox to a pre-dried amber glass vial equipped with a PTFE-lined cap. Backfill the vial with argon or nitrogen before sealing. If a glovebox is not available, work quickly in a fume hood on a low-humidity day and flush the headspace of the vial with inert gas.
Q2: Can I dissolve the entire bottle in a solvent for storage as a stock solution? A: Storing this compound in solution is not recommended for long-term use. Solvents, even anhydrous ones, can contain trace amounts of water or impurities that can accelerate ester hydrolysis or other degradation pathways. If you must prepare a stock solution, use anhydrous, degassed solvent (e.g., DMSO, DMF) and store it under an inert atmosphere at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Perform a stability study on your specific solution to validate its integrity over time.
Q3: What are the primary chemical incompatibilities I should be aware of? A: Based on the chemistry of aminopyridines, avoid strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.[3] The amino group is basic and will react exothermically with strong acids. The compound may also be incompatible with acid chlorides and anhydrides, which can acylate the amino group.[3]
Q4: Is the compound sensitive to static discharge? A: While specific data is unavailable, fine organic powders can be susceptible to static discharge, creating a potential dust explosion hazard.[5] While this compound is not noted as being particularly hazardous in this regard, good laboratory practice dictates minimizing dust generation and using appropriate grounding techniques when transferring large quantities of any powdered chemical.[7]
Q5: What is the expected shelf-life? A: When stored under the ideal conditions outlined in Table 1 (refrigerated, under inert gas, protected from light and moisture), the solid compound should be stable for at least 1-2 years. If stored at room temperature and exposed to air, a significant decrease in purity may be observed within 6-12 months. Always re-analyze the material if it has been stored for an extended period or if you have any doubts about its quality.
References
- 1. calpaclab.com [calpaclab.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. Metabolism of pyridine compounds by phthalate-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemdmart.com [chemdmart.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate. As a key intermediate in various pharmaceutical and agrochemical research endeavors, its efficient and pure synthesis is critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its multi-step synthesis. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and logical synthetic route begins with the nitration of a suitable pyridine precursor, followed by the reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid functionality. Each of these steps presents unique challenges that can impact yield, purity, and scalability. This guide will dissect each stage of the proposed synthetic pathway, offering solutions to potential problems.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Part 1: Nitration of 4-Methylpyridine-2-carboxylic acid
The initial step involves the regioselective nitration of the pyridine ring. The directing effects of the existing substituents are crucial for achieving the desired 5-nitro isomer.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is resulting in a low yield of the desired 5-nitro isomer and a mixture of other nitrated products. What's going wrong?
A1: The regioselectivity of electrophilic aromatic substitution on a pyridine ring is highly sensitive to the reaction conditions and the nature of the substituents. The amino group is a strong activating and ortho-, para-directing group, which should favor the introduction of the nitro group at the 5-position (para to the amino group). However, several factors can lead to poor regioselectivity:
-
Reaction Temperature: Excessive temperatures can lead to over-nitration or the formation of undesired isomers. It is crucial to maintain a low temperature, typically between 0 and 10 °C, during the addition of the nitrating mixture.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated sulfuric acid and nitric acid is commonly used. Using fuming nitric acid or increasing the ratio of nitric acid can lead to more aggressive nitration and reduced selectivity.
-
Protonation of the Pyridine Ring: In a strongly acidic medium, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. This deactivation can sometimes be overcome by the activating effect of the methyl and carboxyl groups, but it makes the reaction conditions critical.
Troubleshooting Steps:
-
Temperature Control: Ensure rigorous temperature control throughout the reaction. Use an ice-salt bath to maintain the temperature below 5 °C during the addition of the nitrating agent.
-
Optimize Nitrating Agent Ratio: Systematically vary the ratio of sulfuric acid to nitric acid to find the optimal conditions for regioselectivity.
-
Slow Addition: Add the substrate to the pre-cooled nitrating mixture dropwise or in small portions to dissipate heat and maintain a low localized concentration of the reactants.
Q2: I am observing significant charring and decomposition during the nitration reaction. What is the cause and how can I prevent it?
A2: Charring is indicative of oxidative degradation of the starting material or product. This is a common issue in nitration reactions, especially with activated aromatic systems.
-
Cause: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) at elevated temperatures can lead to the decomposition of the organic substrate.
-
Prevention:
-
Strict Temperature Control: As mentioned above, maintaining a low reaction temperature is the most effective way to prevent decomposition.
-
Purity of Starting Material: Ensure the 4-methylpyridine-2-carboxylic acid is free of impurities that might be more susceptible to oxidation.
-
Efficient Stirring: Good agitation ensures uniform temperature distribution and prevents localized "hot spots" where decomposition can initiate.
-
Part 2: Esterification
The conversion of the carboxylic acid to its methyl ester is a crucial step. This can be performed either before or after the reduction of the nitro group. Performing it before the reduction can sometimes be advantageous for solubility and purification.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction with methanol and an acid catalyst is slow and gives a poor yield. How can I improve this?
A1: The esterification of pyridine carboxylic acids can be challenging due to the basicity of the pyridine nitrogen, which can be protonated by the acid catalyst, potentially deactivating the carboxylic acid group.[1][2]
-
Catalyst Choice: While sulfuric acid is a common catalyst, other strong acids like p-toluenesulfonic acid or the use of an acid salt of the pyridine carboxylic acid ester itself can be effective.[1] Using an excess of a lower alkyl sulfonic acid catalyst in the presence of an inert, water-immiscible organic solvent to azeotropically remove water can drive the reaction to completion.[2]
-
Water Removal: The esterification is an equilibrium reaction. The removal of water as it is formed will shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene or by using a dehydrating agent.
-
Alternative Methods: If traditional Fischer esterification is not effective, consider alternative methods:
-
Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[3]
-
Coupling Reagents: Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) to facilitate the esterification under milder conditions.
-
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a lower alkyl sulfonic acid or p-toluenesulfonic acid. | These catalysts can effectively protonate the carboxylic acid without excessively deactivating the pyridine ring.[2] |
| Reaction Conditions | Reflux with azeotropic removal of water (e.g., using a Dean-Stark trap with toluene). | Drives the equilibrium towards the ester product. |
| Alternative Reagents | Convert to acyl chloride with SOCl₂ before adding methanol. | The acyl chloride is much more reactive towards nucleophilic attack by methanol.[3] |
Part 3: Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is the final key transformation. The choice of reducing agent is critical to avoid the reduction of the pyridine ring or the ester group.
Frequently Asked Questions (FAQs)
Q1: The reduction of the nitro group is incomplete, or I am observing side products. What are the best conditions for this reduction?
A1: The reduction of a nitro group on a pyridine ring can be achieved using various methods, with catalytic hydrogenation being one of the most common and effective.[4][5]
-
Catalyst Poisoning: The pyridine nitrogen can act as a catalyst poison for some metal catalysts. Careful selection of the catalyst and reaction conditions is necessary. Palladium on carbon (Pd/C) is often a good choice.[4]
-
Incomplete Reduction: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Ensuring sufficient catalyst loading, adequate hydrogen pressure, and sufficient reaction time are important.
-
Side Reactions: Over-reduction of the pyridine ring can occur under harsh conditions (high pressure and temperature). The ester group is generally stable to catalytic hydrogenation under mild conditions.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the reduction of the nitro group.
Alternative Reducing Agents:
If catalytic hydrogenation is problematic, other reducing agents can be considered:
-
Metal/Acid Systems: Iron powder in acetic acid or hydrochloric acid is a classic and effective method for reducing aromatic nitro groups.[6]
-
Tin(II) Chloride (SnCl₂): This is another common reagent for the selective reduction of nitro groups in the presence of other reducible functionalities.
Q2: How do I effectively purify the final product, this compound?
A2: The purification of aminopyridine derivatives can sometimes be challenging due to their basicity and potential for chelation with metal ions.
-
Extraction: After the reaction, a standard workup involving neutralization and extraction with an organic solvent like ethyl acetate is typically employed. Careful pH adjustment during the workup is crucial to ensure the product is in its free base form for efficient extraction.
-
Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The basicity of the amino-pyridine may cause tailing on silica gel; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity. Experiment with different solvents (e.g., ethanol, ethyl acetate/hexane) to find the best conditions for crystallization.
-
Cation-Exchange Chromatography: For challenging separations, cation-exchange chromatography can be a powerful technique for purifying aminopyridine derivatives.[7]
Experimental Protocol: A Representative Synthesis
This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.
Step 1: Nitration of 4-Methylpyridine-2-carboxylic acid
-
To a flask cooled in an ice-salt bath (0-5 °C), add concentrated sulfuric acid.
-
Slowly add 4-methylpyridine-2-carboxylic acid in portions, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid, and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Filter the precipitated solid, wash with cold water, and dry to obtain 4-methyl-5-nitropyridine-2-carboxylic acid.
Step 2: Esterification of 4-Methyl-5-nitropyridine-2-carboxylic acid
-
Suspend 4-methyl-5-nitropyridine-2-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Step 3: Reduction of Methyl 4-methyl-5-nitropyridine-2-carboxylate
-
Dissolve Methyl 4-methyl-5-nitropyridine-2-carboxylate in a suitable solvent like methanol or ethanol.
-
Add 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
References
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of Methyl 5-amino-4-methylpyridine-2-carboxylate
Welcome to the technical support center for Methyl 5-amino-4-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate and overcome synthetic challenges, ensuring the integrity of your experimental outcomes.
Introduction: Understanding the Molecule
This compound is a trifunctional molecule featuring a nucleophilic amino group, a pyridine ring, and a methyl ester. This unique combination of functional groups offers a wide range of synthetic possibilities but also presents specific challenges related to stability and reactivity. The electron-donating amino and methyl groups activate the pyridine ring, while the ester at the 2-position and the pyridine nitrogen act as electron-withdrawing moieties. This electronic interplay governs the molecule's behavior in chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns are:
-
Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidation of the amino group: The aromatic amino group can be sensitive to strong oxidizing agents, potentially leading to the formation of nitroso or nitro derivatives, or colored impurities through oxidative polymerization.
-
Decarboxylation: While less common for the ester, the corresponding carboxylic acid (formed via hydrolysis) can be prone to decarboxylation at elevated temperatures.[1]
Q2: How should I store this compound?
A2: To ensure long-term stability, store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. Avoid contact with strong acids, bases, and oxidizing agents.
Q3: Is the amino group sufficiently nucleophilic for reactions like amide coupling?
A3: Yes, the amino group is nucleophilic. However, its reactivity is modulated by the electronic effects of the pyridine ring and the ester group. In some cases, particularly with sterically hindered or electron-deficient coupling partners, its nucleophilicity may be considered moderate, requiring carefully optimized reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield in Amide Coupling Reactions
This is one of the most frequently encountered issues. The reduced nucleophilicity of the aminopyridine compared to aliphatic amines can lead to sluggish or incomplete reactions.
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficient.
-
Solution: Employ more potent coupling agents. A highly effective strategy for challenging amide couplings involves the use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Expert Tip: For particularly stubborn couplings, consider converting the carboxylic acid to a more reactive acyl fluoride. This can often overcome steric hindrance and low nucleophilicity.[2][3]
-
-
Presence of Water: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagents.
-
Solution: Use anhydrous solvents (e.g., dry DMF, DCM, or acetonitrile) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere is highly recommended.
-
-
Suboptimal Base: The choice and amount of base are critical.
-
Solution: Use a non-nucleophilic organic base like DIPEA or triethylamine (TEA). The pKa of the base should be sufficient to neutralize any acidic byproducts without deprotonating other sensitive functionalities. An excess of the base (2-4 equivalents) is often beneficial.
-
-
Reaction Temperature: Room temperature may not be sufficient to drive the reaction to completion.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, monitor for potential decomposition at higher temperatures.
-
Protocol: Robust Amide Coupling with HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.
-
Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Formation of a Carboxylic Acid Side Product
Observation of the corresponding carboxylic acid of this compound as a byproduct.
Potential Cause & Solution:
-
Ester Hydrolysis: This is the most likely cause, especially if the reaction is run under acidic or basic conditions for an extended period or at elevated temperatures.
-
Solution:
-
Minimize reaction times.
-
Use non-aqueous work-up procedures where possible.
-
If basic conditions are required, use milder organic bases and avoid strong aqueous bases like NaOH or KOH during work-up if the product is to be re-isolated.
-
For reactions requiring acidic conditions, consider using a milder acid or running the reaction at a lower temperature.
-
-
Issue 3: Observation of Colored Impurities
The reaction mixture turns dark, or colored impurities are observed during purification.
Potential Cause & Solution:
-
Oxidation of the Amino Group: The aminopyridine moiety can be susceptible to oxidation, especially in the presence of air or certain reagents over long reaction times.
-
Solution:
-
Run reactions under an inert atmosphere (Argon or Nitrogen).
-
Degas solvents before use.
-
Avoid unnecessarily high temperatures or prolonged reaction times.
-
If oxidation is highly problematic, consider temporary protection of the amino group.
-
-
Advanced Strategies: Protecting Group Chemistry
In multi-step syntheses, it may be advantageous to protect the amino group to prevent unwanted side reactions.
Protecting Group Selection:
The choice of protecting group is critical and depends on the subsequent reaction conditions.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM) | Stable to base, hydrogenation |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine in DMF) | Stable to acid, hydrogenation |
Data compiled from established principles of protecting group chemistry.[4][5][6][7]
Diagram: Logic for Troubleshooting Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up challenges for the synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the robustness and success of your synthetic endeavors.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially at a larger scale. A common and logical synthetic route, adapted from established pyridine chemistry, begins with a commercially available or readily synthesized picolinic acid derivative. The core transformations involve nitration, reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: What is a common starting material for this synthesis?
A common starting point is 4-methylpicolinic acid. The synthesis then proceeds through nitration to introduce a nitro group, which is subsequently reduced to the desired amino group.
Q2: What are the most critical steps to control during scale-up?
The nitration and nitro group reduction steps are the most critical. Nitration is highly exothermic and requires precise temperature control to prevent side reactions and ensure safety. The reduction step, particularly if using catalytic hydrogenation, involves flammable gases and catalysts that require specialized handling and equipment for large-scale operations.
Q3: What are the primary safety concerns?
Key safety concerns include the handling of concentrated nitric and sulfuric acids, the management of exothermic reactions, and the use of flammable solvents and hydrogenation catalysts. A thorough safety assessment is crucial before attempting this synthesis at any scale.
Q4: How can I monitor the progress of the reactions?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for monitoring the consumption of starting materials and the formation of products at each stage.
III. Troubleshooting Guides
Step 1: Nitration of 4-methylpicolinic acid
This step introduces a nitro group at the 5-position of the pyridine ring.
Protocol:
-
Cool a stirred solution of concentrated sulfuric acid to 0-5 °C.
-
Slowly add 4-methylpicolinic acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the reaction, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, carefully quench the reaction by pouring it over ice, followed by neutralization to precipitate the product, 4-methyl-5-nitropicolinic acid.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the nitrating agent is fresh and of high quality. |
| Product loss during work-up. | Optimize the pH for precipitation during neutralization. Use an appropriate extraction solvent if the product has some water solubility. | |
| Formation of Isomers | Poor regioselectivity due to improper temperature control. | Maintain strict temperature control during the addition of the nitrating mixture. Lowering the temperature may improve selectivity. |
| Runaway Reaction | Poor heat dissipation during the addition of the nitrating mixture. | Ensure adequate cooling and slow, controlled addition of the nitrating agent. For larger scales, consider using a jacketed reactor with a chiller. |
Step 2: Reduction of 4-methyl-5-nitropicolinic acid
This step converts the nitro group to the key amino functionality.
Protocol (using Iron in Acidic Medium):
-
Create a stirred suspension of iron powder in water.
-
Add a catalytic amount of sulfuric acid and heat the mixture to 80-90 °C.
-
Add 4-methyl-5-nitropicolinic acid portion-wise, maintaining the temperature.
-
After the addition, continue stirring at 90-100 °C for 2-3 hours.
-
Monitor the reaction by HPLC or TLC.
-
Cool the reaction and filter off the iron salts.
-
Adjust the filtrate's pH to 6-7 to precipitate the product, 5-amino-4-methylpicolinic acid.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient reducing agent or deactivation of iron powder. | Use a higher excess of activated iron powder. The addition of a small amount of acid can help activate the iron surface. |
| Product Contamination with Iron Salts | Inefficient filtration or co-precipitation of iron hydroxides. | Ensure thorough washing of the filter cake. During pH adjustment, add the base slowly to avoid localized high pH that can cause excessive precipitation of iron hydroxides. |
| Alternative Reduction Method Considerations | For cleaner reductions, catalytic hydrogenation (e.g., using Pd/C) is an option. However, this requires specialized high-pressure reactors and careful handling of the pyrophoric catalyst, especially on a large scale. |
Step 3: Fischer Esterification
The final step is the esterification of the carboxylic acid to the methyl ester.
Protocol:
-
Suspend 5-amino-4-methylpicolinic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (around 65 °C) for 4-8 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the product by recrystallization or column chromatography.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion to Ester | Insufficient acid catalyst or reaction time. | Increase the amount of sulfuric acid catalyst or prolong the reflux time. Ensure the methanol is anhydrous, as water can hinder the esterification equilibrium. |
| Reversibility of the reaction. | Use a large excess of methanol to drive the equilibrium towards the product. Consider a method to remove the water formed during the reaction, such as using a Dean-Stark apparatus for larger scales. | |
| Product Degradation | The amino group may be sensitive to prolonged heating in strong acid. | Use milder esterification methods if degradation is observed. For example, converting the carboxylic acid to an acid chloride followed by reaction with methanol can be a more controlled alternative.[1] |
| Difficult Purification | The product may have some water solubility, leading to losses during extraction. | Perform multiple extractions with the organic solvent. Brine washes can help to break emulsions and reduce the water content in the organic layer. |
IV. Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis.
Caption: Synthetic workflow for this compound.
V. References
-
Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-hydroxy-4-methylpicolinate for Preclinical Studies. Available at: --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. Available at: --INVALID-LINK--
-
MDPI. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Pyridine synthesis. Available at: --INVALID-LINK--
-
Wikipedia. Chichibabin reaction. Available at: --INVALID-LINK--
-
ACS Publications. A General and Efficient 2-Amination of Pyridines and Quinolines. Available at: --INVALID-LINK--
-
PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: --INVALID-LINK--
-
PubMed. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. Available at: --INVALID-LINK--
-
DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Available at: --INVALID-LINK--
-
NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: --INVALID-LINK--
-
ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available at: --INVALID-LINK--
-
NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: --INVALID-LINK--
-
ResearchGate. Reaction mechanisms for the formation of Picolinyl ester derivatives of... Available at: --INVALID-LINK--
-
NIH. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: --INVALID-LINK--
-
ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Available at: --INVALID-LINK--
-
ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Available at: --INVALID-LINK--
-
Chem-Impex. 4-Picolinic acid ethyl ester. Available at: --INVALID-LINK--
-
Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Available at: --INVALID-LINK--
-
Biosynth. 5-Amino-4-methylpyridine-2-carboxylic acid hydrochloride. Available at: --INVALID-LINK--
-
Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Available at: --INVALID-LINK--
-
Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. Available at: --INVALID-LINK--
-
Google Patents. CN113412255A - Process for preparing 4-amino-5-methylpyridinone. Available at: --INVALID-LINK--
-
Wikipedia. Zolpidem. Available at: --INVALID-LINK--
-
Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 2-Amino-5-methylpyridine 99 1603-41-4. Available at: --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Available at: --INVALID-LINK--
-
Alchem Pharmtech. CAS N/A | Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate. Available at: --INVALID-LINK--
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Methyl 5-amino-4-methylpyridine-2-carboxylate
Foreword
Methyl 5-amino-4-methylpyridine-2-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine scaffold is a common motif in drug discovery, making efficient and scalable access to this intermediate a topic of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach. The information presented herein is synthesized from established chemical literature and patents for analogous compounds, providing a robust framework for the laboratory-scale preparation of this valuable intermediate.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 868551-99-9 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | (Predicted) Crystalline solid |
| SMILES | CC1=C(N)C=NC(C(=O)OC)=C1 |
Retrosynthetic Analysis and Proposed Routes
A retrosynthetic analysis of the target molecule suggests several potential strategies. The core challenge lies in the controlled introduction of the three substituents—amino, methyl, and methyl carboxylate—onto the pyridine ring in the desired 2,4,5-arrangement. This guide will focus on two primary, plausible synthetic pathways, both commencing from the readily available starting material, 2-amino-4-methylpyridine.
Route 1: A Multi-step Approach via a Chlorinated Intermediate
This route involves the initial functionalization of 2-amino-4-methylpyridine through nitration, followed by a series of transformations to build the final product. The key intermediate in this pathway is 2-chloro-4-methyl-5-nitropyridine.
Route 2: A Convergent Strategy Utilizing a Sandmeyer-type Reaction
This alternative approach also begins with the nitration of 2-amino-4-methylpyridine but diverges by employing a Sandmeyer-type reaction to introduce the carboxylate functionality, potentially offering a more convergent and efficient synthesis.
Route 1: Synthesis via 2-Chloro-4-methyl-5-nitropyridine
This linear synthesis provides a well-controlled, step-by-step approach to the target molecule. Each transformation is based on established and reliable reactions in pyridine chemistry.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine
-
Causality: The nitration of 2-amino-4-methylpyridine is directed to the 5-position due to the activating and ortho-, para-directing effect of the amino group, reinforced by the directing effect of the methyl group. The use of a strong acid mixture is necessary to generate the nitronium ion (NO₂⁺) electrophile.
-
Protocol:
-
In a flask equipped with a stirrer and a thermometer, cautiously add 2-amino-4-methylpyridine (1.0 eq.) to concentrated sulfuric acid (5-10 vol.) while maintaining the temperature below 10 °C with an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 vol.) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently warm to 50-60°C for a shorter duration, monitoring the reaction progress by TLC.[1]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to pH 7-8.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-methyl-5-nitropyridine.[1]
-
Step 2: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine
-
Causality: The amino group is converted to a diazonium salt with nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.
-
Protocol:
-
Suspend 2-amino-4-methyl-5-nitropyridine (1.0 eq.) in a dilute aqueous solution of sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and formation of the hydroxypyridine, monitoring for the cessation of nitrogen gas evolution.
-
Cool the mixture and collect the precipitated product by filtration.
-
Step 3: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
-
Causality: The hydroxyl group of the pyridinone is replaced by a chlorine atom using a standard chlorinating agent like phosphorus oxychloride or phosphorus pentachloride.
-
Protocol:
-
Combine 2-hydroxy-4-methyl-5-nitropyridine (1.0 eq.) with phosphorus oxychloride (POCl₃, 3-5 eq.).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4-methyl-5-nitropyridine.[1]
-
Step 4: Synthesis of 2-Cyano-4-methyl-5-nitropyridine
-
Causality: The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. A cyanide source, such as zinc cyanide with a palladium catalyst, is used to introduce the nitrile functionality.
-
Protocol:
-
In a flask, combine 2-chloro-4-methyl-5-nitropyridine (1.0 eq.), zinc cyanide (Zn(CN)₂, 1.4 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add degassed N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 80 °C and stir for several hours, monitoring by TLC.[2]
-
After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-cyano-4-methyl-5-nitropyridine.[2]
-
Step 5: Synthesis of 4-Methyl-5-nitropicolinic Acid
-
Causality: The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred for its clean reaction profile.
-
Protocol:
-
Dissolve 2-cyano-4-methyl-5-nitropyridine (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2-4 M).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or the cessation of ammonia evolution).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-methyl-5-nitropicolinic acid.[3]
-
Step 6: Synthesis of Methyl 4-methyl-5-nitropicolinate
-
Causality: The carboxylic acid is converted to its methyl ester via Fischer esterification, where an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.
-
Protocol:
-
Suspend 4-methyl-5-nitropicolinic acid (1.0 eq.) in methanol (10-20 vol.).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield methyl 4-methyl-5-nitropicolinate.[3]
-
Step 7: Synthesis of this compound
-
Causality: The nitro group is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation, where hydrogen gas is activated on the surface of a palladium catalyst.
-
Protocol:
-
Dissolve methyl 4-methyl-5-nitropicolinate (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.[3]
-
Route 2: Convergent Synthesis via Sandmeyer-type Reaction
This route aims to be more step-economical by directly converting the diazonium salt of an aminopyridine to the corresponding nitrile, which can then be hydrolyzed and esterified.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols for Route 2
Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine
-
This step is identical to Step 1 in Route 1.
Step 2: Diazotization and Sandmeyer Cyanation to form 2-Cyano-4-methyl-5-nitropyridine
-
Causality: The Sandmeyer reaction allows for the replacement of a diazonium group with a cyano group, using a copper(I) cyanide catalyst.[4][5] This is a powerful method for introducing carbon-based substituents onto an aromatic ring.
-
Protocol:
-
Prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
In a separate flask, diazotize 2-amino-4-methyl-5-nitropyridine (1.0 eq.) as described in Route 1, Step 2, using sodium nitrite and a mineral acid at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the prepared cyanide solution, maintaining the temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography to obtain 2-cyano-4-methyl-5-nitropyridine.
-
Steps 3-5: Hydrolysis, Esterification, and Reduction
-
The subsequent steps of nitrile hydrolysis, esterification, and nitro group reduction are identical to Steps 5, 6, and 7 in Route 1, respectively.
Comparative Analysis of Synthesis Routes
| Feature | Route 1 (via Chloro-intermediate) | Route 2 (via Sandmeyer Reaction) |
| Overall Length | Longer (7 steps) | Potentially shorter if cyanation is efficient |
| Key Intermediates | 2-Chloro-4-methyl-5-nitropyridine | Arenediazonium salt |
| Potential Bottlenecks | Chlorination step can use harsh reagents (POCl₃). Palladium-catalyzed cyanation can be expensive and require careful optimization. | The Sandmeyer reaction can sometimes have variable yields and may require careful control of temperature and addition rates. Handling of cyanide salts requires stringent safety precautions. |
| Scalability | Generally considered scalable, with well-understood individual reactions. | The Sandmeyer reaction can be challenging to scale up due to the potential instability of diazonium salts and the exothermic nature of their decomposition. |
| Reagent Toxicity | Uses phosphorus oxychloride and palladium catalysts. | Uses highly toxic cyanide salts. |
| Cost-Effectiveness | May be more expensive due to the use of a palladium catalyst. | Potentially more cost-effective if yields are high, as it avoids the use of a palladium catalyst. |
Conclusion and Recommendations
Both proposed routes offer viable pathways to this compound.
Route 1 is a more linear and perhaps more predictable synthesis. Each step is a standard, well-documented transformation, which can be advantageous for researchers who prefer a step-wise, modular approach. The main drawbacks are the length of the synthesis and the use of a potentially expensive palladium catalyst.
Route 2 presents a more convergent approach that could be more efficient if the Sandmeyer cyanation proceeds in high yield. However, this route involves the use of highly toxic cyanide reagents and the in-situ generation of potentially unstable diazonium salts, which requires careful handling and control, especially on a larger scale.
For laboratory-scale synthesis where cost is a secondary concern and a robust, well-controlled process is desired, Route 1 may be the preferred option. For process development where step-economy and cost are critical, Route 2 is an attractive alternative, provided that the safety and scalability of the Sandmeyer reaction can be effectively addressed.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including scale, available resources, and expertise in handling the involved reagents and reaction types.
References
A Senior Application Scientist's Guide to the Structural Validation of Methyl 5-amino-4-methylpyridine-2-carboxylate Derivatives
Our focus is not merely on the "what" but the "why"—explaining the causal logic behind choosing a multi-pronged analytical strategy to build an unshakeable, self-validating case for your molecular structure.
The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule structural elucidation. It provides a detailed map of the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom. For a substituted pyridine ring like that in our target molecule, NMR is indispensable for confirming the precise substitution pattern.
Proton (¹H) NMR: The Initial Sketch
The ¹H NMR spectrum gives the first, and often most telling, overview of the molecule's proton environment.
Expertise in Action: We don't just look for peaks; we analyze their chemical shift (position), integration (area), and multiplicity (splitting pattern) to piece together the molecular puzzle. For the parent compound, Methyl 5-amino-4-methylpyridine-2-carboxylate, we can predict the expected signals based on the electronic environment of the pyridine ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on an amino group.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving closely spaced peaks.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.
Data Interpretation & Comparison
The expected ¹H NMR signals for this compound are summarized below. These predictions are based on established principles and data from analogous structures found in the literature.[1][2]
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~7.8 - 8.0 | Singlet (s) | 1H | Deshielded by the adjacent ester and ring nitrogen. |
| H-6 | ~6.5 - 6.7 | Singlet (s) | 1H | Shielded by the electron-donating amino group at C-5. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Exchangeable protons; position and broadness are solvent and concentration-dependent. |
| -OCH₃ (Ester) | ~3.8 - 4.0 | Singlet (s) | 3H | Typical range for a methyl ester. |
| -CH₃ (Ring) | ~2.1 - 2.3 | Singlet (s) | 3H | Attached to an aromatic ring. |
Carbon (¹³C) NMR: The Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR provides a direct count of the unique carbon environments, confirming the carbon backbone of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to ¹H NMR, though a higher sample concentration or longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope. The spectrum is usually acquired with broadband proton decoupling to produce a spectrum of singlets, where each peak corresponds to a unique carbon atom.
Data Interpretation & Comparison
The ¹³C NMR spectrum provides complementary evidence, with the carbonyl carbon of the ester being particularly diagnostic.[3][4]
| Assignment | Expected δ (ppm) | Rationale |
| C=O (Ester) | ~165 - 170 | Carbonyl carbon in an ester environment. |
| C-2 | ~158 - 162 | Aromatic carbon attached to the ester and ring nitrogen. |
| C-5 | ~145 - 150 | Aromatic carbon attached to the amino group. |
| C-4 | ~115 - 120 | Aromatic carbon attached to the methyl group. |
| C-3, C-6 | ~110 - 130 | Aromatic CH carbons. Specific assignment requires 2D NMR. |
| -OCH₃ (Ester) | ~50 - 55 | Methyl ester carbon. |
| -CH₃ (Ring) | ~15 - 20 | Methyl group carbon attached to the pyridine ring. |
2D NMR: The Definitive Connectivity Map
When 1D spectra are ambiguous or when absolute proof of connectivity is required, 2D NMR experiments are the authoritative solution. They are a self-validating system, as the correlations must be consistent with the proposed structure.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling, definitively showing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for identifying quaternary carbons and piecing together molecular fragments.
Molecular Weight and Formula: Mass Spectrometry (MS)
After establishing the molecular framework, the next critical step is to confirm the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Expertise in Action: We choose HRMS over standard MS because its high mass accuracy allows for the confident determination of a unique elemental formula. For our target molecule (C₈H₁₀N₂O₂), this is a crucial validation step.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen atoms of the pyridine ring and the amino group are readily protonated, making this the ideal ionization method to form the [M+H]⁺ ion.
-
Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer, which can provide mass accuracy within 5 ppm.
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for C₈H₁₁N₂O₂⁺.
Data Interpretation & Comparison
A successful HRMS experiment provides powerful, quantitative evidence for the proposed structure.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | Proposed Structure |
| Exact Mass (M) | 166.0742 | Calculated |
| Ion Species | [M+H]⁺ | Expected in ESI+ |
| Theoretical Mass [M+H]⁺ | 167.0815 | Calculated for C₈H₁₁N₂O₂⁺ |
| Experimental Mass [M+H]⁺ | ~167.081x | Measured |
| Mass Error | < 5 ppm | Required for Confirmation |
The Final Arbiter: Single-Crystal X-ray Crystallography
While NMR and MS provide overwhelming evidence for the molecular structure, they infer connectivity from spectral data. Single-crystal X-ray crystallography provides direct, unambiguous visualization of the molecular structure in three dimensions. It is the ultimate, authoritative technique for structural proof.
Expertise in Action: This method is chosen when absolute stereochemistry, bond angles, or solid-state packing interactions (like hydrogen bonding) are critical, which is often the case in drug development.[5] While not always feasible if the compound doesn't crystallize well, a successful result is considered irrefutable proof of structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. High-purity material is dissolved in a suitable solvent system, and crystals are grown via slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays in a diffractometer.
-
Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Data Interpretation & Comparison
The output is a 3D model of the molecule and a set of crystallographic data tables. This data provides definitive confirmation of the substitution pattern on the pyridine ring and the geometry of the entire molecule.
| Parameter | Information Provided | Importance |
| Connectivity | Direct atom-to-atom bond confirmation | Eliminates any ambiguity from spectral interpretation. |
| Bond Lengths/Angles | Precise geometric measurements | Confirms hybridization and can reveal electronic effects. |
| Torsional Angles | Defines the 3D conformation of the molecule | Crucial for understanding receptor binding. |
| Intermolecular Interactions | Shows hydrogen bonds, π-stacking, etc. | Informs on crystal packing, solubility, and potential solid-state properties.[6][7] |
Summary: An Integrated and Self-Validating Approach
By systematically applying this suite of analytical techniques, researchers can be fully confident in the structure of their this compound derivatives, ensuring the integrity and reproducibility of their subsequent scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 3. hgs.osi.lv [hgs.osi.lv]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. X-ray crystallography of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4 H -pyran)-3-carboxylate - Sharma - Crystallography Reports [journal-vniispk.ru]
- 6. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparing the reactivity of Methyl 5-amino-4-methylpyridine-2-carboxylate with similar compounds
An In-Depth Technical Guide
A Comparative Analysis of the Reactivity of Methyl 5-amino-4-methylpyridine-2-carboxylate
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-donating amino group, an activating methyl group, and an electron-withdrawing methyl carboxylate group on a π-deficient pyridine core—creates a complex electronic environment that dictates its chemical behavior. Understanding the nuanced reactivity of this molecule is paramount for its effective utilization in multi-step synthetic campaigns.
This guide provides a comparative analysis of the reactivity of this compound against structurally similar compounds. We will dissect the influence of each substituent on the molecule's three primary reactive sites: the exocyclic amino group, the pyridine ring, and the methyl ester. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data from relevant literature, offering researchers, scientists, and drug development professionals a predictive framework for reaction planning and optimization.
Section 1: Molecular Structure and Electronic Profile
The reactivity of this compound is a direct consequence of the interplay between its substituents. The pyridine nitrogen and the C2-carboxylate group are electron-withdrawing, rendering the ring electron-deficient. Conversely, the C5-amino and C4-methyl groups are electron-donating, partially offsetting the electron deficiency and activating specific positions on the ring.
-
Pyridine Nitrogen: Inductively and mesomerically electron-withdrawing. It lowers the overall electron density of the ring, making it susceptible to nucleophilic attack and resistant to electrophilic attack.
-
C2-Methyl Carboxylate (-COOCH₃): A deactivating group that withdraws electron density through both inductive (-I) and resonance (-M) effects. It strongly deactivates the ortho (C3) and para (C5) positions relative to itself.
-
C4-Methyl (-CH₃): An activating group that donates electron density via a weak inductive effect (+I).
-
C5-Amino (-NH₂): A strongly activating group that donates electron density through a powerful resonance effect (+M), significantly increasing the nucleophilicity of the ring, especially at the ortho (C4, C6) and para (C2) positions.
This complex electronic push-pull system governs the regioselectivity and rate of chemical transformations.
Caption: Interplay of electron-donating and withdrawing groups.
Section 2: Comparative Reactivity Analysis
Reactivity of the Exocyclic Amino Group
The lone pair of electrons on the C5-amino group makes it a key center for nucleophilic reactions. However, its reactivity is modulated by the electronic environment and differs significantly from simpler aminopyridines.
The amino group readily undergoes acylation with reagents like acetyl chloride or acetic anhydride. The reaction rate is expected to be slower compared to 2-amino-4-methylpyridine due to the electron-withdrawing effect of the C2-carboxylate, which reduces the nucleophilicity of the amine. However, the reaction is generally high-yielding under standard conditions.
Conversion of the aromatic amino group to a diazonium salt is a cornerstone of synthetic chemistry, enabling its replacement with a wide array of functionalities.[1][2] This two-step process involves diazotization followed by nucleophilic substitution, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[1][3]
For aminopyridines, diazotization can be challenging. The resulting pyridine diazonium ions are often highly reactive and prone to rapid hydrolysis to form the corresponding hydroxypyridine (pyridone).[4] However, the presence of both activating and deactivating groups on our target molecule may influence the stability of the diazonium intermediate.
Comparison of Diazonium Salt Stability:
| Compound | Key Substituents | Expected Diazonium Stability | Rationale |
| This compound | C2-COOCH₃ (EWG), C4-CH₃ (EDG) | Moderate | The EWG at C2 helps to stabilize the positive charge of the diazonium group, potentially increasing its lifetime in solution compared to a simple aminopyridine. |
| 2-Amino-5-methylpyridine [5][6][7] | C5-CH₃ (EDG) | Low | Lacks a strong EWG to stabilize the diazonium salt, leading to rapid decomposition/hydrolysis. |
| Methyl 4-aminopyridine-2-carboxylate [8] | C2-COOCH₃ (EWG) | Moderate to High | The amino group is para to the EWG, which provides significant resonance stabilization for the diazonium intermediate, making it a better candidate for Sandmeyer reactions. |
This suggests that while challenging, Sandmeyer-type reactions on this compound are feasible and provide a powerful route to further functionalization at the C5 position.
Reactivity of the Pyridine Ring
The pyridine ring is inherently resistant to EAS. However, the powerful activating effect of the C5-amino group, reinforced by the C4-methyl group, can overcome this barrier. The directing effects are as follows:
-
C5-Amino: Strongly directs ortho (C4, C6) and para (C2).
-
C4-Methyl: Weakly directs ortho (C3, C5) and para (C6).
Considering the positions are already substituted at C2, C4, and C5, the most likely position for electrophilic attack is C6 . The C3 position is sterically hindered and electronically deactivated by the adjacent C2-carboxylate.
Modern synthetic chemistry relies heavily on cross-coupling reactions. While the parent molecule lacks a halide for traditional couplings, its derivatives are excellent substrates. For instance, if the C5-amino group is converted to a halide (e.g., -Br or -I) via a Sandmeyer reaction, the resulting halo-pyridine can readily participate in Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides.[9][10] The electronic nature of the pyridine ring is critical. The electron-deficient character of the pyridine ring generally facilitates the oxidative addition step, which is often rate-limiting.
Comparative Suitability for Suzuki-Miyaura Coupling (of a C5-Bromo analog):
| Substrate | Electronic Character | Expected Reactivity | Rationale |
| Methyl 5-bromo-4-methylpyridine-2-carboxylate | Electron-deficient | High | The presence of two EWGs (ring N, C2-COOCH₃) strongly facilitates oxidative addition of the palladium catalyst to the C-Br bond. |
| 3-Bromo-2-methyl-5-aminopyridine | More electron-rich | Moderate | The amino group's electron-donating nature can slow the oxidative addition step compared to the carboxylate analog. |
Furthermore, a modern alternative involves the direct decarbonylative Suzuki cross-coupling of the corresponding carboxylic acid (hydrolyzed ester), which avoids the need for halogenation.[11] This method is highly valuable for streamlining synthetic routes.
Reactivity of the Methyl Ester
The methyl carboxylate at the C2 position exhibits typical ester reactivity.
-
Hydrolysis: It can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Amidation: It can react with primary or secondary amines, typically at elevated temperatures or with catalysis, to form the corresponding amide. This reaction is fundamental in the synthesis of many pharmaceutical agents.
Section 3: Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar substrates. Researchers should perform small-scale trials to optimize conditions for the specific target molecule.
Protocol 1: Sandmeyer Bromination of the Amino Group
This protocol is adapted from standard Sandmeyer procedures.[1][3]
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of HBr (48%, ~5-6 M final concentration) at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Copper(I) Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas should be observed. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Work-up: Quench the reaction mixture by pouring it into water. Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting Methyl 5-bromo-4-methylpyridine-2-carboxylate by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromo-Pyridine Derivative
This protocol is based on common conditions for Suzuki couplings on heteroaromatics.[9][10]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a reaction vessel, add the bromo-pyridine substrate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the degassed mixture under an inert atmosphere.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the crude product via flash column chromatography.
Section 4: Data Summary
Table 1: Comparative Reactivity Summary
| Reaction Type | This compound | 2-Amino-4-methylpyridine[12] | Methyl 4-aminopyridine-2-carboxylate[8] |
| Amine Acylation | Good reactivity, standard conditions. | High reactivity, potentially faster rate. | Good reactivity, potentially slower due to stronger EWG effect. |
| Diazotization | Feasible, diazonium salt has moderate stability. | Challenging, diazonium salt is highly unstable. | Good feasibility, diazonium salt is more stable. |
| Electrophilic Attack | Occurs preferentially at C6. | Occurs at C3 and C5. | Highly deactivated towards EAS. |
| Suzuki Coupling (of Bromo-analog) | Excellent substrate due to electronic deficiency. | Good substrate, but less activated than carboxylate analog. | Excellent substrate. |
| Ester Hydrolysis | Standard conditions. | Not Applicable. | Standard conditions. |
Conclusion
This compound presents a fascinating case study in heterocyclic reactivity. Its behavior is a delicate balance between the activating influence of its amino and methyl substituents and the deactivating effects of the ring nitrogen and carboxylate group.
Key takeaways for the synthetic chemist are:
-
The amino group is a reliable handle for functionalization via acylation or, with careful execution, diazotization/Sandmeyer reactions. The stability of the diazonium intermediate is predicted to be superior to that of simple aminopyridines.
-
The pyridine ring is primed for electrophilic substitution at the C6 position and serves as an excellent platform for palladium-catalyzed cross-coupling reactions when functionalized with a leaving group.
-
The methyl ester provides a site for straightforward conversion to carboxylic acids or amides, further expanding the synthetic possibilities.
By understanding these competing electronic influences, researchers can harness the distinct reactivity of this molecule and its analogs, paving the way for the efficient synthesis of novel compounds in drug discovery and beyond.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. lobachemie.com [lobachemie.com]
- 6. 6-アミノ-3-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]
- 8. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047 [lobachemie.com]
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 5-amino-4-methylpyridine-2-carboxylate Isomers
Introduction
Pyridine derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their versatile biological activities and unique electronic properties.[1][2] The precise substitution pattern on the pyridine ring dictates the molecule's three-dimensional structure, reactivity, and biological function. Consequently, unambiguous structural confirmation of specific isomers is a critical step in drug discovery and development. This guide provides an in-depth spectroscopic comparison of Methyl 5-amino-4-methylpyridine-2-carboxylate and its key positional isomers, offering a practical framework for their differentiation using routine analytical techniques.
The isomers under investigation share the same molecular formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol ), making their distinction reliant on subtle but measurable differences in their interaction with electromagnetic radiation and their fragmentation behavior.[3] We will explore how the strategic placement of the amino (-NH₂), methyl (-CH₃), and methyl carboxylate (-COOCH₃) groups creates unique spectroscopic fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Isomers Under Investigation
This guide focuses on the spectroscopic comparison of four key isomers, chosen to illustrate the significant impact of substituent position on the resulting analytical data.
Caption: Chemical structures of the four isomers under comparison.
Methodology: A Self-Validating Workflow
The protocols described below represent a standard workflow for the structural elucidation of novel small molecules. The combination of orthogonal techniques provides a high degree of confidence in the final structural assignment.
References
A Senior Application Scientist's Guide to Purity Assessment of Methyl 5-amino-4-methylpyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of synthesized Methyl 5-amino-4-methylpyridine-2-carboxylate, a key building block in pharmaceutical development. Beyond a singular focus on GC-MS, this document offers a comparative perspective, juxtaposing its capabilities with those of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), thereby providing a holistic framework for selecting the most appropriate analytical strategy.
The Criticality of Purity for Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant ramifications, potentially leading to:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended pharmacological effects or a reduction in the efficacy of the final API.
-
Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.
-
Modified Physicochemical Properties: The presence of impurities can affect crucial properties of the API, such as solubility, stability, and crystal form, which in turn impact the final drug product's performance and shelf-life.
-
Regulatory Hurdles: Regulatory bodies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug substances and products.
Therefore, the accurate and precise determination of purity is not merely a quality control check but a fundamental aspect of drug development that ensures the safety, efficacy, and consistency of the final therapeutic product.
GC-MS: A Powerful Tool for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds.[1] Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it an invaluable tool for both quantifying the purity of the main component and for identifying and quantifying unknown impurities.[2]
The Causality Behind Experimental Choices in GC-MS
A robust GC-MS method for this compound is built upon a series of informed decisions, each with a clear scientific rationale.
Sample Preparation: The primary goal of sample preparation is to introduce the analyte into the GC system in a form suitable for analysis, free from non-volatile residues that could contaminate the instrument. For a crystalline solid like this compound, a simple dissolution in a volatile organic solvent is typically sufficient.
-
Solvent Selection: The choice of solvent is critical. It must completely dissolve the sample, be inert so as not to react with the analyte, and have a boiling point that is significantly different from the analyte to ensure it does not interfere with the early eluting peaks. Solvents like dichloromethane or methanol are often suitable choices.[1][3] It is imperative to use high-purity solvents to avoid introducing extraneous peaks into the chromatogram.
GC-MS Parameters: The heart of the analysis lies in the chromatographic separation and mass spectrometric detection.
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. This type of column separates compounds primarily based on their boiling points and is robust for a wide range of analytes.
-
Temperature Program: A temperature gradient is employed to ensure the efficient separation of compounds with different volatilities. The program typically starts at a lower temperature to allow for the separation of any volatile impurities and then ramps up to a higher temperature to elute the main component and any less volatile impurities in a reasonable time frame.
-
Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The transfer line and ion source temperatures in the mass spectrometer are also optimized to maintain the integrity of the analytes as they pass from the GC to the MS.
-
Mass Spectrometry Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS. The resulting mass spectra, which are a fingerprint of the molecule's fragmentation pattern, can be compared against spectral libraries (like the NIST library) for confident identification of the main component and any impurities.
Interpreting the GC-MS Data
A typical GC chromatogram will show a large peak corresponding to the this compound and potentially several smaller peaks representing impurities. The purity is generally calculated as the area of the main peak as a percentage of the total area of all peaks in the chromatogram (Area % method).
Hypothetical GC-MS Analysis of Synthesized this compound:
| Peak No. | Retention Time (min) | Area (%) | Identification (based on MS library search) |
| 1 | 5.2 | 0.15 | Starting Material Isomer |
| 2 | 6.8 | 0.30 | Unidentified byproduct |
| 3 | 8.5 | 99.45 | This compound |
| 4 | 9.1 | 0.10 | Positional Isomer |
This is a hypothetical data set for illustrative purposes.
A Comparative Landscape of Purity Analysis Techniques
While GC-MS is a powerful technique, it is not universally applicable. The choice of the optimal analytical method depends on the specific properties of the analyte and the information required.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, particularly for non-volatile or thermally labile compounds.[4][5]
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Advantages over GC-MS:
-
Suitable for a wider range of compounds, including those that are not volatile or would decompose at the high temperatures used in GC.[6]
-
Avoids the need for derivatization for many polar compounds.
-
-
Disadvantages compared to GC-MS:
-
Generally provides lower separation efficiency (fewer theoretical plates) than capillary GC.
-
UV detection, which is common in HPLC, is not as universally applicable or as structurally informative as mass spectrometry.
-
For this compound, a reversed-phase HPLC method with UV detection would be a viable alternative or complementary technique to GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for the accurate determination of purity without the need for a specific reference standard of the analyte.[7]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[8]
-
Advantages:
-
It is a primary ratio method, meaning it does not require a calibration curve.
-
Provides structural information that can confirm the identity of the main component and potentially identify impurities.
-
Non-destructive, allowing the sample to be recovered.
-
-
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a highly pure and stable internal standard.
-
Signal overlap can complicate quantification.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline substances.[9]
-
Principle: Impurities in a crystalline material cause a depression in its melting point and broaden the melting range. The extent of this melting point depression, as measured by DSC, can be used to calculate the mole fraction of the impurity using the Van't Hoff equation.[10]
-
Advantages:
-
Provides a measure of the total molar purity of the crystalline phase.
-
Requires only a small amount of sample.[11]
-
-
Disadvantages:
-
Only applicable to crystalline materials with a purity of >98.5 mol%.
-
Does not provide information on the identity or number of individual impurities.
-
Assumes that the impurities are soluble in the molten analyte and insoluble in the solid analyte.
-
Comparative Summary of Analytical Techniques
| Technique | Principle | Volatility Requirement | Primary Use for Purity | Key Advantages | Key Limitations |
| GC-MS | Gas-phase separation followed by mass analysis | Volatile or semi-volatile | Quantification of main component and identification/quantification of volatile impurities | High separation efficiency, definitive identification of impurities | Limited to thermally stable and volatile compounds |
| HPLC-UV | Liquid-phase separation with UV detection | Not required | Quantification of main component and non-volatile impurities | Broad applicability, suitable for thermally labile compounds | Lower resolution than GC, UV detection is not universal |
| qNMR | Nuclear magnetic resonance signal intensity | Not required | Absolute quantification of purity | Primary method, no specific analyte standard needed, structural information | Lower sensitivity, requires pure internal standard, potential signal overlap |
| DSC | Measurement of heat flow during melting | Not required | Determination of total molar purity of crystalline solids | Fast, small sample size, measures total purity | Only for high-purity crystalline materials, no impurity identification |
Experimental Protocols
Protocol 1: GC-MS Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol in a volumetric flask.[12]
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a commercial library (e.g., NIST).
Protocol 2: HPLC-UV Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.[3]
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Calculate the area percent of the main peak.
Protocol 3: qNMR Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride) into a clean, dry NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.[13][14]
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the appropriate qNMR equation, taking into account the molar masses, number of protons for each signal, and the weights of the sample and internal standard.[8]
Protocol 4: DSC Purity Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a standard aluminum DSC pan and hermetically seal it.[11][15]
-
DSC Conditions: Heat the sample at a slow, controlled rate (e.g., 1 °C/min) through its melting transition.
-
Data Analysis: Use the instrument's software to perform a purity analysis based on the Van't Hoff equation, which calculates the mole percent purity from the shape of the melting endotherm.
Visualizing the Workflow
Caption: Workflow for GC-MS Purity Assessment.
Caption: Decision Tree for Selecting an Analytical Technique.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of the final pharmaceutical product. GC-MS stands out as a highly suitable method for this purpose, offering excellent separation and definitive identification of volatile and semi-volatile impurities. However, a comprehensive purity profile is best achieved through the use of orthogonal analytical techniques. By combining the strengths of GC-MS, HPLC, qNMR, and DSC, researchers can build a robust and self-validating system for purity assessment, ensuring the highest level of scientific integrity and regulatory compliance. The choice of method should always be guided by the specific properties of the molecule and the intended purpose of the analysis.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thermalsupport.com [thermalsupport.com]
- 10. mt.com [mt.com]
- 11. Preparing DSC Samples [deng.folk.ntnu.no]
- 12. uoguelph.ca [uoguelph.ca]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Bioactivity of 5-Aminopyridine-2-carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among its vast array of derivatives, 5-aminopyridine-2-carboxylate esters are emerging as a class of compounds with significant and diverse biological activities. This guide provides a comprehensive comparison of their bioactivity, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutics.
Introduction to the 5-Aminopyridine-2-carboxylate Scaffold
The 5-aminopyridine-2-carboxylate core possesses a unique electronic and structural arrangement. The amino group at the 5-position and the carboxylate ester at the 2-position create a molecule with multiple points for potential interaction with biological targets. The esterification of the carboxylic acid provides a facile route for modifying the lipophilicity and steric properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
Comparative Bioactivity Analysis
While comprehensive comparative studies on a single, uniform series of 5-aminopyridine-2-carboxylate esters are still emerging, analysis of related pyridine derivatives provides compelling evidence of their potential across several therapeutic areas. This section will synthesize available data to draw comparative insights into their antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
Pyridine derivatives are well-established as effective antimicrobial agents. The introduction of an amino group and a carboxylate ester can modulate this activity. While specific comparative data for a series of 5-aminopyridine-2-carboxylate esters is not abundant in publicly available literature, the principles of structure-activity relationships (SAR) can be inferred from related compounds.
Key Insights from Related Pyridine Derivatives:
-
Lipophilicity: The length and nature of the alkyl chain in the ester group are critical. Generally, an increase in lipophilicity, by using longer or more complex alkyl chains, can enhance antibacterial activity up to a certain point, beyond which decreased solubility may limit efficacy.[1][2]
-
Substituents on the Pyridine Ring: The presence and position of substituents on the pyridine ring can significantly impact antimicrobial potency. For instance, in other pyridine derivatives, electron-withdrawing groups have been shown to enhance activity.[3]
Table 1: Illustrative Antimicrobial Activity of Related Pyridine Derivatives
| Compound Class | Test Organism | Activity Metric (e.g., MIC in µg/mL) | Reference |
| Pyridine Carboxamides | Staphylococcus aureus | 8 - 64 | [3] |
| Escherichia coli | 16 - 128 | [3] | |
| 2-Aminopyridine Derivatives | S. aureus | 0.039 | [4] |
| Bacillus subtilis | 0.039 | [4] |
Note: This table is illustrative and compiles data from related pyridine compounds to highlight potential activity trends for 5-aminopyridine-2-carboxylate esters.
Anticancer Activity
The 5-aminopyridine scaffold has shown considerable promise in the development of anticancer agents. Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.
Key Insights from Related Aminopyridine Derivatives:
-
Enzyme Inhibition: A significant mechanism of action for many anticancer aminopyridine derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as ribonucleotide reductase.[5][6]
-
Structure-Activity Relationship (SAR): Studies on related aminopyridine-2-carboxaldehyde thiosemicarbazones have demonstrated that the nature of the amino substituent at the 5-position influences anticancer activity. For instance, 5-(methylamino) and 5-(ethylamino) derivatives showed potent inhibition of ribonucleotide reductase with IC50 values in the low micromolar range.[5] This suggests that modification of the amino group in 5-aminopyridine-2-carboxylate esters could be a fruitful avenue for optimization.
Table 2: Comparative Anticancer Activity of Related Aminopyridine Derivatives
| Compound | Cell Line | Activity Metric (IC50 in µM) | Mechanism of Action | Reference |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.3 | Ribonucleotide Reductase Inhibition | [5] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.0 | Ribonucleotide Reductase Inhibition | [5] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.4 | Ribonucleotide Reductase Inhibition | [5] |
Note: This table presents data for structurally related compounds to infer the potential of 5-aminopyridine-2-carboxylate esters as anticancer agents.
Enzyme Inhibitory Activity
The ability of 5-aminopyridine derivatives to act as enzyme inhibitors is a key driver of their therapeutic potential. The pyridine nitrogen and the amino group can form crucial hydrogen bonds within enzyme active sites.
Key Insights from Related Aminopyridine Derivatives:
-
Target Versatility: Aminopyridine-based compounds have been shown to inhibit a range of enzymes, including kinases, nitric oxide synthases, and enzymes in the glyoxylate shunt of pathogens.[7][8]
-
SAR in Enzyme Inhibition: The nature and position of substituents are critical for potent and selective enzyme inhibition. For example, in a series of 2-aminopyridine analogs, specific substitutions were found to be crucial for inhibiting isocitrate lyase and malate synthase G in Pseudomonas aeruginosa.[8]
Experimental Protocols
To facilitate further research and comparative analysis, detailed, step-by-step methodologies for the synthesis and bioactivity evaluation of 5-aminopyridine-2-carboxylate esters are provided below.
Synthesis of 5-Aminopyridine-2-carboxylate Esters
A general and efficient method for the synthesis of 5-aminopyridine-2-carboxylate esters involves the esterification of 5-aminopyridine-2-carboxylic acid.
Workflow for Synthesis of 5-Aminopyridine-2-carboxylate Esters
Caption: General workflow for the synthesis of 5-aminopyridine-2-carboxylate esters via acid-catalyzed esterification.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-aminopyridine-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, propanol; used as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aminopyridine-2-carboxylate ester.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Inoculate each well containing the serially diluted compounds with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow for MTT Assay
References
- 1. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Profiling the Selectivity of Methyl 5-amino-4-methylpyridine-2-carboxylate Based Compounds
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. The Methyl 5-amino-4-methylpyridine-2-carboxylate scaffold represents a promising starting point for the development of novel inhibitors targeting a range of protein families, most notably protein kinases. However, the structural similarities within target families, such as the conserved ATP-binding pocket of kinases, present a significant hurdle: the potential for off-target binding, or cross-reactivity.[1] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound class, ensuring a thorough understanding of their selectivity profile, a critical step in advancing a candidate from discovery to clinical development.[2][3]
The Rationale for Cross-Reactivity Profiling
The initial promise of a potent lead compound can be quickly undermined by a lack of selectivity. Unintended interactions with other cellular proteins can lead to a host of undesirable outcomes, from misleading structure-activity relationship (SAR) data to unforeseen toxicities in preclinical and clinical stages.[4][5] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory requirement but a foundational element of robust drug development.[6]
For the this compound series, let us hypothesize that our lead compound, MAMC-001 , has been identified as a potent inhibitor of Kinase A , a key regulator in a cancer-associated signaling pathway. Our objective is to determine its specificity against a panel of other kinases to identify potential liabilities and guide the next phase of medicinal chemistry optimization. This guide will compare MAMC-001 with two of its derivatives, MAMC-002 and MAMC-003 , which have been designed to improve potency and selectivity.
Designing a Tiered Cross-Reactivity Screening Strategy
A cost-effective and efficient approach to selectivity profiling involves a tiered strategy.[7] This begins with a broad, single-concentration screen to identify potential off-target "hits," followed by more detailed dose-response studies for confirmation and potency determination.
Tier 1: Broad Kinome Screening
The initial step is to screen MAMC-001 , MAMC-002 , and MAMC-003 at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases. This provides a global view of selectivity and quickly identifies potential off-target interactions.
Tier 2: IC50/Kd Determination
Any kinase showing significant inhibition (e.g., >70% inhibition) in the Tier 1 screen should be subjected to a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[7] This quantitative data allows for a more precise comparison of on-target versus off-target potency.
The following diagram illustrates this tiered workflow:
Caption: Tiered workflow for cross-reactivity screening.
Comparative Data Analysis
The data generated from these screens should be compiled into a clear, comparative format. This allows for a quick assessment of the selectivity profile of each compound.
| Target Kinase | MAMC-001 (IC50, nM) | MAMC-002 (IC50, nM) | MAMC-003 (IC50, nM) |
| Kinase A (On-Target) | 15 | 8 | 25 |
| Kinase B | 50 | 250 | >10,000 |
| Kinase C | 800 | >10,000 | >10,000 |
| Kinase D | 250 | 1,500 | 8,000 |
| Kinase E | >10,000 | >10,000 | >10,000 |
Interpretation of Hypothetical Data:
-
MAMC-001: Shows good potency against the primary target, Kinase A, but also exhibits significant off-target activity against Kinases B and D.
-
MAMC-002: Demonstrates improved potency for Kinase A and a significantly improved selectivity profile, with weaker inhibition of Kinases B and D.
-
MAMC-003: While less potent against Kinase A, it is highly selective, showing minimal off-target activity at the tested concentrations.
This data suggests that MAMC-002 represents the most promising lead for further development, balancing high on-target potency with a cleaner selectivity profile.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, standardized and well-validated experimental protocols are essential. Below are detailed protocols for two key assays in cross-reactivity profiling.
Competitive Binding Assay
Competitive binding assays measure the ability of a test compound to displace a known, often labeled, ligand from the target protein.[8][9] This method is valuable for determining the dissociation constant (Kd), a direct measure of binding affinity.[10]
Principle: A known, high-affinity labeled ligand (e.g., a fluorescently tagged broad-spectrum kinase inhibitor) is incubated with the target kinase. The test compound is then titrated into the reaction. A decrease in the signal from the labeled ligand indicates displacement by the test compound, allowing for the calculation of its binding affinity.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target kinase in an appropriate assay buffer.
-
Prepare a stock solution of the labeled reference ligand.
-
Prepare serial dilutions of the test compounds (MAMC-001, -002, -003) in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Plate Setup:
-
Add the kinase, labeled reference ligand, and assay buffer to the wells of a microplate.
-
Add the serially diluted test compounds to the appropriate wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a known potent inhibitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the signal (e.g., fluorescence polarization) using a suitable plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the test compound concentration.
-
Fit the data to a suitable binding model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular environment.[12] It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.[13][14]
Principle: Cells are treated with the test compound and then heated. Unbound proteins will denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble. The amount of soluble target protein is then quantified, typically by Western blot or other protein detection methods.[15][16]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to an appropriate confluency.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specified duration.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures to generate a melt curve, or at a single, optimized temperature for dose-response analysis.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., through freeze-thaw cycles).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein (Kinase A).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature or compound concentration.
-
-
Data Analysis:
-
For a melt curve, plot the percentage of soluble protein against temperature to determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
-
For an isothermal dose-response experiment, plot the amount of soluble protein against the compound concentration to determine the EC50 of thermal stabilization.
-
Visualizing Potential Off-Target Effects
Understanding the potential consequences of off-target binding is crucial. A signaling pathway diagram can help visualize how inhibiting an unintended kinase could affect cellular processes.
Let's assume Kinase B , an off-target of MAMC-001 , is involved in a cell survival pathway.
Caption: On- and potential off-target effects of MAMC-001.
This diagram illustrates that while MAMC-001 is intended to inhibit Kinase A and block proliferation, its cross-reactivity with Kinase B could inadvertently inhibit a pro-survival pathway, a potentially confounding effect that requires further investigation.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound based compounds. Through a tiered screening strategy and the use of robust biochemical and cellular assays, researchers can build a comprehensive selectivity profile for their lead candidates.
The hypothetical data presented for MAMC-001 , MAMC-002 , and MAMC-003 highlights how such studies can guide medicinal chemistry efforts to optimize selectivity. Based on our analysis, MAMC-002 emerges as the most promising candidate, warranting further investigation, including broader safety pharmacology panels and in vivo toxicology studies. A thorough understanding of a compound's selectivity is a cornerstone of successful drug development, mitigating risks and increasing the probability of translating a promising molecule into a safe and effective therapy.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. histologix.com [histologix.com]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 5. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-amino-4-methylpyridine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of specialized compounds like Methyl 5-amino-4-methylpyridine-2-carboxylate, a substituted pyridine derivative, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.
Hazard Assessment: Understanding the Risk Profile
Data from related compounds such as 2-Amino-4-methylpyridine and Methyl 4-aminopyridine-2-carboxylate suggest the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications should be anticipated.[1][2][3]
| Hazard Class | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][5][7] |
This table is an inferred hazard profile based on structurally related compounds. Always consult the vendor-specific Safety Data Sheet (SDS) upon receipt of the chemical.
The primary risks associated with handling this compound in its powdered form are inhalation of dust particles and direct contact with the skin and eyes.[8] These routes of exposure can lead to local irritation and potential systemic toxicity.
Engineering Controls: The First Line of Defense
Personal Protective Equipment is the final barrier between a researcher and a chemical hazard; it should never be the first or only line of defense.[9] Prudent laboratory practice dictates the use of engineering controls to minimize exposure.[10][11]
-
Chemical Fume Hood: All weighing, transferring, and solution preparation involving this compound powder must be conducted inside a properly functioning and certified chemical fume hood.[7][10][12] This is the most critical step in preventing the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[13][14]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a thorough risk assessment. For handling this compound in a research setting, the following PPE is mandatory.
Eye and Face Protection
Direct contact with pyridine derivatives can cause serious eye irritation.[3][6]
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are the minimum requirement for any work in the laboratory.
-
Required for Powder Handling: When weighing or transferring the solid compound, chemical splash goggles are required.[15] They provide a complete seal around the eyes, offering superior protection from airborne dust.[16]
-
High-Risk Operations: For procedures with a higher risk of splashing (e.g., cleaning up a large spill), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][15]
Hand Protection
Skin contact is a primary exposure route, with related compounds showing dermal toxicity and the ability to cause skin irritation.[3][4]
-
Glove Type: Disposable nitrile gloves are the standard choice for handling most laboratory chemicals.[11] They provide adequate protection against incidental contact. Always check for holes or tears before use.[11]
-
Glove Thickness: A standard thickness (e.g., 4-5 mil) is generally sufficient for solid handling.
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during weighing and transfer operations. This provides an extra layer of protection and allows for the clean removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Important Note: No glove material offers indefinite protection.[15] If significant contamination occurs, remove gloves immediately, wash your hands thoroughly, and don a fresh pair. Gloves should be changed frequently, at a minimum of every 30 to 60 minutes during extended procedures.[9]
Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[16][17]
-
Additional Protection: For tasks with a higher potential for spills, such as large-scale solution preparation, a chemically resistant apron should be worn over the lab coat.[11]
Respiratory Protection
When all work with the solid is performed within a certified chemical fume hood, a respirator is typically not required.[7] However, a respiratory protection program must be in place for non-routine situations:
-
Emergency Situations: In the event of a large spill outside of a fume hood.
-
Engineering Control Failure: If a fume hood is not functioning correctly. If a respirator is needed, it must be NIOSH-approved, and the user must be medically cleared, trained, and fit-tested as part of a formal institutional respiratory protection program.[17]
Procedural Guidance: Safe Handling Workflow
The following diagram and protocols outline the essential, step-by-step process for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Protocol 1: Weighing and Handling the Solid Compound
-
Preparation: Verify the chemical fume hood is operational. Lay down a disposable bench cover inside the hood to contain any minor spills.[8]
-
Don PPE: Put on your lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Handling: Perform all manipulations at least 6 inches inside the sash of the fume hood.[10] Keep the chemical container closed when not in use.[8] Use a spatula or small scoops to transfer the powder; avoid pouring directly from the bottle to minimize dust generation.[8]
-
Post-Transfer: Once the desired amount is weighed, securely cap the source bottle and wipe it down with a damp cloth before removing it from the hood.
-
Cleanup: Proceed to the disposal and decontamination steps.
Protocol 2: Small Spill Cleanup (Inside a Fume Hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If any powder has spilled, gently cover it with a paper towel dampened with water to prevent it from becoming airborne. Do not dry sweep.
-
Cleanup: Use absorbent pads or wet towels to carefully wipe the contaminated area. Work from the outside of the spill inward.
-
Disposal: Place all contaminated cleaning materials and your outer gloves into a designated, sealed hazardous waste bag or container.[5]
-
Decontamination: Wipe the affected area again with an appropriate cleaning solution (e.g., 70% ethanol or soap and water).
-
Doff PPE: Remove remaining PPE as described in the workflow and wash hands.
Disposal Plan
Proper disposal is a critical component of the safety lifecycle.
-
Chemical Waste: All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste.[12] Collect this waste in a clearly labeled, sealed container.[10]
-
Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, bench covers, and cleaning materials, must be placed in a sealed container labeled "Hazardous Waste" and disposed of according to your institution's environmental health and safety guidelines.[3] Do not discard contaminated items in the regular trash.
By adhering to these rigorous, procedure-driven guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. fishersci.com [fishersci.com]
- 2. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. pppmag.com [pppmag.com]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. uwlax.edu [uwlax.edu]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. carlroth.com [carlroth.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. gz-supplies.com [gz-supplies.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
